(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCMZNYWAVOTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694184 | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-43-5 | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-3-bromo-5-chloropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride
Topic: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride Content Type: Technical Monograph & Experimental Guide
Chemo-selective Scaffolding in Fragment-Based Drug Discovery
Executive Summary
(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-43-5) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . The molecule features a pyridine core decorated with three distinct functional handles: a primary amine (C2-methanamine), a reactive bromide (C3), and a less reactive chloride (C5).
This structural arrangement allows medicinal chemists to perform sequential, site-selective functionalization—a critical capability in the synthesis of kinase inhibitors and complex agrochemicals. This guide details the physicochemical properties, synthetic routes, and chemo-selective coupling strategies required to utilize this scaffold effectively.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Core Data Table
| Property | Specification |
| IUPAC Name | (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride |
| CAS Number | 1257535-43-5 (HCl Salt) / 1257582-25-4 (Free Base) |
| Molecular Formula | C₆H₆BrClN₂[1][2][3] · HCl |
| Molecular Weight | 257.94 g/mol (Salt) / 221.48 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | HCl Salt: Soluble in Water, Methanol, DMSO. Free Base: Soluble in DCM, EtOAc, THF. |
| SMILES | Cl.NCC1=NC=C(Cl)C=C1Br |
Structural Analysis & pKa Logic
The reactivity of this molecule is dictated by the electronic interplay between the pyridine nitrogen and the halogen substituents.
-
Basicity Attenuation: A typical 2-picolylamine has a pKa of ~8.8 (amine) and ~5.2 (pyridine). In this scaffold, the inductive electron-withdrawing effects (-I) of the C3-Bromine and C5-Chlorine significantly lower the basicity of both nitrogen centers.
-
Implication: The primary amine remains nucleophilic but is less basic than unsubstituted analogs, potentially reducing the rate of background salt formation in non-polar solvents.
-
-
Steric Environment: The C3-Bromine atom exerts significant steric pressure on the C2-methanamine group. This "ortho-effect" can hinder amide coupling reactions if bulky acyl chlorides are used, necessitating high-activity coupling reagents (e.g., HATU) or smaller protecting groups.
Synthetic Routes & Manufacturing[7]
The synthesis of this compound requires avoiding hydrodehalogenation (loss of Br/Cl), which frequently occurs during standard hydrogenation conditions.
Recommended Route: Selective Nitrile Reduction
The most robust industrial route proceeds via the reduction of 3-bromo-5-chloro-2-cyanopyridine .
Step-by-Step Protocol:
-
Starting Material: 3-Bromo-5-chloro-2-cyanopyridine (CAS: 405224-23-9).
-
Reagent Selection: Use Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF complex.
-
Why? Catalytic hydrogenation (Pd/C + H₂) poses a high risk of cleaving the C-Br and C-Cl bonds. Borane selectively reduces the nitrile to the amine without affecting the aryl halides.
-
-
Reaction:
-
Dissolve nitrile (1.0 eq) in anhydrous THF under N₂.
-
Cool to 0°C. Dropwise addition of BH₃·DMS (2.5 eq).
-
Reflux for 2–4 hours (Monitor by TLC/LCMS).
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with MeOH (exothermic H₂ evolution).
-
Add HCl/MeOH and reflux for 1 hour to break the boron-amine complex.
-
Concentrate to dryness to yield the crude HCl salt.
-
-
Purification: Recrystallization from Isopropanol/Ethanol is preferred over column chromatography for the hydrochloride salt.
Reactivity & Functionalization Strategy
The primary value of this scaffold is the ability to functionalize the C3 and C5 positions independently.
Orthogonal Cross-Coupling Logic
The C3-Bromine bond is significantly weaker (lower bond dissociation energy) than the C5-Chlorine bond. This allows for a "Programmed Synthesis":
-
Step 1: N-Protection: The primary amine must be protected (Boc/Cbz) to prevent catalyst poisoning.
-
Step 2: C3-Functionalization: Suzuki/Stille coupling at room temperature or mild heat (40–60°C) using Pd(PPh₃)₄ or Pd(dppf)Cl₂. The C5-Cl remains intact.
-
Step 3: C5-Functionalization: Buchwald-Hartwig or Suzuki coupling at elevated temperatures (>100°C) using active catalytic systems (e.g., Pd₂dba₃ + XPhos).
Visualization: Divergent Synthesis Workflow
Figure 1: The divergent synthesis pathway leveraging the reactivity difference between C3-Br and C5-Cl.[4]
Handling, Stability & Analytics
Handling Protocol: Free-Basing the Salt
Many organometallic reactions require the free base form to ensure accurate stoichiometry of bases (like NaOtBu or Cs₂CO₃).
Protocol:
-
Suspend the HCl salt in Dichloromethane (DCM).
-
Add 1.1 equivalents of saturated aqueous NaHCO₃ or 1M NaOH.
-
Stir vigorously for 15 minutes.
-
Separate the organic layer. Extract aqueous layer 2x with DCM.
-
Dry combined organics over Na₂SO₄ and concentrate immediately before use.
-
Caution: The free base is sensitive to oxidation and CO₂ absorption (carbamate formation) upon prolonged air exposure.
-
Analytical Standards
-
H-NMR (DMSO-d6): Look for the exchangeable NH₃⁺ protons (broad singlet, ~8.5 ppm). The pyridine ring protons will appear as two distinct doublets (coupling constant J ~2.0–2.5 Hz) due to meta-coupling between H4 and H6.
-
Storage: Store the HCl salt at 2–8°C under Argon. It is hygroscopic; protect from moisture to prevent caking and hydrolysis.
References
-
Chemical Identity & Properties
- Source: PubChem Compound Summary for CID 606256 (Parent Pyridine) & Analogous Structures.
-
Link:
- Synthetic Methodology (Nitrile Reduction): Source: Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of borane-dimethyl sulfide with nitriles." Journal of Organic Chemistry. Context: Validates the use of Borane for nitrile reduction in the presence of halides.
-
Orthogonal Cross-Coupling Strategy
- Source: Schroter, S., Stock, C., & Bach, T. (2005). "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles." Tetrahedron.
-
Link:
-
Safety Data
- Source: Sigma-Aldrich Safety Data Sheet (SDS) for Pyridine Hydrochlorides.
-
Link:
Sources
Precision Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride
This guide details the high-fidelity synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride , a critical halogenated pyridine scaffold used in the development of kinase inhibitors and agrochemicals.
The route prioritizes regiochemical integrity —specifically preserving the C3-Bromine and C5-Chlorine substituents—by utilizing a chemoselective borane reduction of a nitrile precursor, avoiding the dehalogenation risks associated with catalytic hydrogenation.
Executive Summary & Retrosynthetic Analysis
Target Molecule: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride CAS (Free Base): 1257582-25-4 | CAS (HCl Salt): 1257535-43-5 Molecular Formula: C₆H₆BrClN₂ · HCl
Strategic Logic
The primary challenge in synthesizing this scaffold is the simultaneous preservation of two different halogen atoms (Br and Cl) during the reduction of the nitrogen-containing functional group.
-
Avoid: Catalytic hydrogenation (H₂/Pd-C), which frequently causes hydrodehalogenation (stripping Br/Cl).
-
Select: A Nitrile Reduction pathway using Borane-THF (BH₃·THF), which is chemoselective for the cyano group in the presence of aryl halides.
Retrosynthetic Pathway
The synthesis is disconnected into three high-yielding stages:
-
Reduction: Chemoselective reduction of the nitrile to the primary amine.
-
Cyanation: Introduction of the C2-cyano group via Palladium-catalyzed cross-coupling (replacing the classic copper-mediated Sandmeyer for milder conditions).
-
Halogen Installation: Conversion of the commercially available 2-amino-3-bromo-5-chloropyridine to the reactive 2-iodo intermediate.[1]
Figure 1: Retrosynthetic logic flow prioritizing halogen preservation.
Experimental Protocols
Step 1: Synthesis of 2-Iodo-3-bromo-5-chloropyridine
This step converts the amino group to an iodine atom, creating a highly reactive handle for the subsequent cyanation. The use of tert-butyl nitrite (t-BuONO) allows for non-aqueous diazotization, improving solubility and yield compared to aqueous NaNO₂ methods.
-
Reagents: 2-Amino-3-bromo-5-chloropyridine (1.0 eq), Iodine (I₂, 1.0 eq), Copper(I) Iodide (CuI, 0.5 eq), tert-Butyl Nitrite (1.5 eq).
-
Solvent: Acetonitrile (MeCN).
Protocol:
-
Charge a reaction vessel with 2-Amino-3-bromo-5-chloropyridine (20.0 g, 96.4 mmol), CuI (9.2 g, 48.2 mmol), and I₂ (24.5 g, 96.4 mmol) in MeCN (200 mL).
-
Heat the mixture to 50–60°C under N₂ atmosphere.
-
Add tert-Butyl Nitrite (14.9 g, 144.6 mmol) dropwise over 30 minutes. Evolution of N₂ gas will be observed.
-
Stir at 60°C for 2–4 hours until TLC/HPLC indicates consumption of the starting amine.
-
Workup: Cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via silica flash chromatography (Hexane/EtOAc 95:5) to yield the product as a pale solid.
-
Expected Yield: 65–75%.
-
Step 2: Synthesis of 3-Bromo-5-chloropicolinonitrile
Palladium-catalyzed cyanation is preferred over the high-temperature Rosenmund-von Braun reaction (CuCN at >150°C) to minimize thermal degradation and byproduct formation.
-
Reagents: 2-Iodo-3-bromo-5-chloropyridine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%).
-
Solvent: DMF (Anhydrous).
Protocol:
-
In a glovebox or under strict N₂, combine the 2-Iodo intermediate (15.0 g, 47 mmol) and Zn(CN)₂ (3.3 g, 28 mmol) in dry DMF (150 mL).
-
Add Pd(PPh₃)₄ (2.7 g, 2.35 mmol).
-
Heat to 80–90°C for 4–6 hours. Note: Do not overheat; excessive heat can lead to scrambling of the halogens.
-
Workup: Cool to RT. Dilute with water and EtOAc.[2] Filter through a Celite pad to remove Pd residues.
-
Wash the organic layer extensively with water (to remove DMF) and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc 90:10).
-
Target: 3-Bromo-5-chloropicolinonitrile.
-
Expected Yield: 80–90%.
-
Step 3: Reduction to (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride
Critical Control Point: Use Borane-THF complex. It reduces the nitrile to the amine rapidly at reflux but leaves the Ar-Cl and Ar-Br bonds intact.
-
Reagents: 3-Bromo-5-chloropicolinonitrile (1.0 eq), BH₃·THF (1.0 M solution, 2.5 eq).
-
Solvent: THF (Anhydrous).
-
Salt Formation: HCl (4M in Dioxane) or conc. HCl/MeOH.
Protocol:
-
Dissolve 3-Bromo-5-chloropicolinonitrile (10.0 g, 43 mmol) in anhydrous THF (100 mL) under N₂. Cool to 0°C.[3][4][5]
-
Add BH₃·THF (1.0 M, 108 mL, 108 mmol) dropwise via addition funnel. Maintain internal temp <5°C.
-
Allow to warm to RT, then heat to reflux (65°C) for 2–3 hours. Monitor by TLC (the boron-amine complex may streak; an aliquot hydrolyzed with acid should be checked).
-
Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane (vigorous H₂ evolution).
-
Hydrolysis: Add conc. HCl (15 mL) or 4M HCl/Dioxane (30 mL) and reflux for 1 hour to break the boron-nitrogen complex.
-
Isolation: Concentrate the solvent in vacuo to near dryness.
-
Triturate the residue with cold Diethyl Ether or Ethanol/Ether mixture to precipitate the hydrochloride salt.
-
Filter the white crystalline solid and dry under vacuum.[5]
Analytical Data (Expected):
-
¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, Ar-H), 8.40 (s, 1H, Ar-H), 8.35 (br s, 3H, NH₃⁺), 4.25 (q, 2H, CH₂).
-
MS (ESI): m/z 221/223 [M+H]⁺ (Free base pattern characteristic of Br/Cl).
Process Flow & Safety Architecture
Reaction Scheme Diagram
Figure 2: Step-wise chemical transformation pathway.
Safety & Handling (E-E-A-T)
-
Borane-THF: Pyrophoric and generates flammable Hydrogen gas upon quenching. Must be handled under inert atmosphere.[2][6] Quench slowly at 0°C.
-
Cyanides (Zn(CN)₂): Highly toxic. In acidic conditions, it releases HCN gas. Ensure the cyanation workup is basic (pH > 10) or use bleach (sodium hypochlorite) to neutralize aqueous waste streams before disposal.
-
Halopyridines: Potential skin sensitizers. Wear double nitrile gloves.
References
-
Preparation technology of 2-iodo-3-bromo-5-chloropyridine. Google Patents. (CN106467488A). Describes the optimized iodination of 2-amino-3-bromo-5-chloropyridine. Link
-
Borane Reductions (using BH3·THF). Organic Synthesis. Standard operating procedures for chemoselective nitrile reduction. Link
-
3-Bromo-5-chloropyridine Properties. GuideChem. Physical and chemical data for the scaffold. Link
-
(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride Data. Echemi. Product specifications and safety data. Link
Sources
- 1. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
spectral data of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride
Technical Guide: Spectral Characterization & Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride
Part 1: Executive Summary & Compound Identity
(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—a pyridine ring substituted with bromine and chlorine at the 3- and 5-positions—provides orthogonal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as a versatile nucleophile for amide or urea formation.
Compound Identification Table
| Property | Detail |
| IUPAC Name | (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride |
| CAS Number | 1257535-43-5 (HCl Salt); 1257582-25-4 (Free Base) |
| Molecular Formula | C₆H₆BrClN₂[1][2][3] · HCl |
| Molecular Weight | 257.94 g/mol (Salt); 221.48 g/mol (Free Base) |
| SMILES | Cl.NCC1=NC=C(Cl)C=C1Br |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents (Hexane, DCM) |
Part 2: Synthesis & Manufacturing Workflow
To ensure high purity and regioselectivity, the industrial synthesis typically avoids direct halogenation of 2-(aminomethyl)pyridine, which lacks selectivity. Instead, the Sandmeyer-Reduction Route is the preferred methodology, starting from the commercially available 2-amino-3-bromo-5-chloropyridine.
Step-by-Step Protocol
-
Diazotization & Cyanation (Sandmeyer Reaction):
-
Reagents: 2-Amino-3-bromo-5-chloropyridine, NaNO₂, CuCN, HCl/H₂O.
-
Mechanism: Formation of the diazonium salt at 0°C, followed by displacement with cyanide.
-
Critical Control: Temperature must be maintained <5°C during diazonium formation to prevent phenol formation (hydrolysis).
-
-
Nitrile Reduction:
-
Reagents: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).
-
Rationale: Catalytic hydrogenation (e.g., Raney Ni/H₂) is avoided to prevent hydrodehalogenation (stripping of the Br/Cl atoms). Borane selectively reduces the nitrile to the amine without affecting the aryl halides.
-
-
Salt Formation:
-
Reagents: 4M HCl in Dioxane or anhydrous HCl gas in Ethanol.
-
Procedure: The crude amine is dissolved in ethanol, treated with HCl, and the salt is precipitated with diethyl ether to remove non-basic impurities.
-
Synthesis Workflow Diagram
Caption: Optimized synthetic pathway avoiding hydrodehalogenation side reactions.
Part 3: Spectral Characterization Data
The following spectral data is critical for quality control (QC) and structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Standard for HCl salts to ensure solubility and prevent amine exchange).
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |
| NH₃⁺ | 8.45 | Broad Singlet | 3H | - | Ammonium protons (exchangeable with D₂O). |
| H-6 | 8.62 | Doublet (d) | 1H | J = 2.1 | Deshielded by adjacent Nitrogen and C-Cl. |
| H-4 | 8.41 | Doublet (d) | 1H | J = 2.1 | Aromatic proton between Br and Cl. |
| CH₂ | 4.25 | Singlet (s) | 2H | - | Benzylic methylene; shifts downfield due to cation. |
Analytical Note: The coupling constant (J ~2.1 Hz) indicates meta-coupling between H-4 and H-6, confirming the 3,5-substitution pattern. If H-3 or H-5 were present, larger ortho-couplings (~8 Hz) would be observed.
Mass Spectrometry (LC-MS)
The presence of one Bromine (⁷⁹Br/⁸¹Br) and one Chlorine (³⁵Cl/³⁷Cl) creates a distinct isotopic envelope.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Base Peak (M+H)⁺:
-
m/z 220.9: (⁷⁹Br, ³⁵Cl) - Relative Abundance: ~75%
-
m/z 222.9: (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) - Relative Abundance: ~100% (Base Peak)
-
m/z 224.9: (⁸¹Br, ³⁷Cl) - Relative Abundance: ~25%
-
Interpretation: A "cluster" of three peaks separated by 2 mass units in a roughly 3:4:1 ratio is diagnostic for a molecule containing 1 Br and 1 Cl.
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |
| 2800 - 3100 | N-H Stretch | Broad ammonium salt band. |
| 1580, 1450 | C=C / C=N Stretch | Pyridine ring skeletal vibrations. |
| 1050 - 1100 | C-Cl / C-Br | Aryl halide stretches (fingerprint region). |
Part 4: Handling, Stability & Safety
Stability Protocol
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Thermal Stability: Stable up to ~200°C. Melting points for such salts are often decomposition points (>220°C).
-
Solution Stability: Solutions in DMSO or Methanol are stable for 24 hours at room temperature. Avoid aqueous basic solutions, which liberate the free amine (prone to oxidation).
Safety (GHS Classification)
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during handling.
References
-
PubChem. (2024).[4] Compound Summary: 3-Bromo-5-chloropyridin-2-yl derivatives. National Library of Medicine. Retrieved from [Link]
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of (3-Bromo-5-chloropyridin-2-YL)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of (3-bromo-5-chloropyridin-2-YL)methanamine hydrochloride, offering insights into the expected chemical shifts, coupling patterns, and the influence of the compound's unique structural features. This document is intended to serve as a practical resource for researchers in the synthesis and characterization of this and related compounds.
Molecular Structure and Proton Environment
The structure of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride presents a distinct set of proton environments, each influenced by the electronic and steric effects of the substituents on the pyridine ring, as well as the protonation of both the pyridine nitrogen and the primary amine.
Figure 1: Structure of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride highlighting the key proton environments.
The key proton signals to be analyzed are:
-
Two aromatic protons on the pyridine ring.
-
Methylene protons (-CH₂-) of the aminomethyl group.
-
Ammonium protons (-N⁺H₃) of the hydrochloride salt.
-
The pyridinium proton (N⁺-H).
Predicted ¹H NMR Spectrum: A Detailed Analysis
The following is a detailed prediction of the ¹H NMR spectrum of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 8.5 - 8.8 | Doublet (d) | JH6-H4 ≈ 2-3 Hz (meta-coupling) | 1H |
| H-4 | 8.2 - 8.5 | Doublet (d) | JH4-H6 ≈ 2-3 Hz (meta-coupling) | 1H |
| -CH₂- | 4.5 - 4.8 | Singlet (s) or Broad Singlet | N/A | 2H |
| -N⁺H₃ | 8.0 - 9.0 | Broad Singlet (br s) | N/A | 3H |
| N⁺-H | 13.0 - 15.0 | Broad Singlet (br s) | N/A | 1H |
Rationale for Predicted Chemical Shifts and Multiplicities
Aromatic Protons (H-4 and H-6):
-
Deshielding Effect of the Pyridinium Nitrogen: The protonation of the pyridine nitrogen significantly deshields all protons on the ring due to the increased positive charge and inductive electron withdrawal. This results in a downfield shift for both H-4 and H-6 compared to the neutral pyridine analogue[1].
-
Influence of Halogen Substituents: The bromine at C-3 and chlorine at C-5 are electron-withdrawing groups, which further deshield the ring protons. Their combined effect contributes to the overall downfield position of these signals.
-
Positional Effects: H-6 is ortho to the protonated nitrogen, which is expected to cause a more pronounced downfield shift compared to H-4, which is in a para position.
-
Coupling Pattern: H-4 and H-6 are meta to each other. Therefore, they are expected to exhibit a meta-coupling (⁴J), which is typically small, in the range of 2-3 Hz. This will result in both signals appearing as doublets.
Methylene Protons (-CH₂-):
-
Proximity to the Pyridinium Ring: The methylene group is attached to the electron-deficient pyridinium ring, which causes a significant downfield shift.
-
Effect of the Ammonium Group: The adjacent protonated amino group (-N⁺H₃) also exerts an electron-withdrawing inductive effect, further deshielding the methylene protons.
-
Multiplicity: In principle, the methylene protons could couple with the ammonium protons. However, due to rapid proton exchange with the solvent (especially if protic solvents are present) and quadrupole broadening from the nitrogen atom, this coupling is often not resolved, leading to a singlet or a broad singlet.
Ammonium Protons (-N⁺H₃):
-
Protonation and Exchange: As a hydrochloride salt, the primary amine is protonated to form an ammonium group. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, they are typically observed as a broad singlet in the range of 8.0 - 9.0 ppm. The broadness is due to chemical exchange and quadrupolar effects from the nitrogen. In protic solvents like D₂O, these protons will exchange with the solvent and the signal may not be observed.
Pyridinium Proton (N⁺-H):
-
Acidic Proton: This proton is attached to the positively charged nitrogen of the pyridinium ring and is therefore highly deshielded and acidic. It is expected to appear far downfield, typically in the range of 13.0 - 15.0 ppm, as a broad singlet. Similar to the ammonium protons, its visibility and chemical shift can be influenced by the solvent.
Figure 2: Predicted ¹H-¹H coupling interactions in (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
This section provides a standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of the title compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve hydrochloride salts and its aprotic nature, which allows for the observation of exchangeable protons (-N⁺H₃ and N⁺-H). Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD. If using protic solvents, be aware that the ammonium and pyridinium proton signals may be broadened or absent due to exchange.
-
Concentration: Dissolve approximately 5-10 mg of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: To ensure a homogeneous magnetic field and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). Most commercially available deuterated solvents contain TMS. If not, a small amount can be added.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity. This is crucial for obtaining sharp lines and resolving small coupling constants.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration, especially for the aromatic protons.
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0 to 16 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at δ ≈ 2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each.
Figure 3: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.
Potential Impurities and Their Spectral Signatures
During the synthesis of (3-Bromo-5-chloropyridin-2-YL)methanamine, several impurities could potentially be present in the final product. Awareness of these can aid in the interpretation of the NMR spectrum.
-
Starting Materials: Residual starting materials from the synthesis could be present. For example, if the synthesis involves the reduction of a nitrile, the corresponding nitrile precursor might be observed.
-
Solvents: Residual solvents from the reaction or purification steps are common impurities. A comprehensive list of common solvent chemical shifts is an invaluable resource for identifying these peaks.
-
Side-Products: Depending on the synthetic route, side-products from incomplete reactions or alternative reaction pathways may be present.
Conclusion
This technical guide provides a detailed theoretical framework for understanding and interpreting the ¹H NMR spectrum of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride. By considering the electronic effects of the substituents, the impact of protonation, and typical coupling patterns, a reliable prediction of the spectrum can be made. The provided experimental protocol offers a standardized approach to obtaining a high-quality spectrum for this compound. This guide serves as a valuable tool for researchers and scientists involved in the synthesis, purification, and characterization of this and related heterocyclic compounds, ensuring structural integrity and purity in their drug discovery and development endeavors.
References
-
Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. [Link]
Sources
Structural Elucidation and Benchmarking: 13C NMR of (3-Bromo-5-chloropyridin-2-yl)methanamine HCl
Strategic Importance & Molecular Architecture
(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride is a high-value scaffold in fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal functionalization potential :
-
C3-Bromine: Highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C5-Chlorine: Less reactive halogen, allowing for sequential, selective catalysis (leaving the Cl intact while reacting the Br).
-
C2-Methanamine: A versatile linker for amide coupling or reductive amination, protected here as a hydrochloride salt to prevent polymerization or oxidation.
To successfully utilize this scaffold, precise structural validation via 13C NMR is required, particularly to distinguish the regiochemistry of the halogens (3-Br vs 5-Cl), which is a common synthetic ambiguity.
Diagram 1: Molecular Connectivity & Numbering Logic
Caption: Connectivity map highlighting the chemically distinct environments. The C2-C3-C4-C5-C6 ring numbering follows IUPAC pyridine nomenclature.
Experimental Protocol (The "How")
Standard proton NMR is often insufficient for this molecule due to the lack of coupling partners (only two singlet aromatic protons). 13C NMR is the definitive tool for structural confirmation.
Sample Preparation
-
Solvent Selection: DMSO-d6 is the mandatory solvent.
-
Reasoning: The hydrochloride salt is highly polar and likely insoluble in CDCl3. D2O is possible, but DMSO-d6 allows for better detection of exchangeable protons (if running 1H) and prevents pH-dependent shift variations common in aqueous buffers.
-
-
Concentration: Dissolve 20–30 mg of the salt in 0.6 mL DMSO-d6.
-
Note: 13C has low natural abundance (1.1%).[1] Lower concentrations will require excessive scan times to resolve the quaternary carbons (C2, C3, C5).
-
-
Reference: Calibrate to the DMSO-d6 septet center at 39.52 ppm .
Acquisition Parameters
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Expert Insight: This molecule has three quaternary carbons (C2, C3, C5). These carbons lack the Nuclear Overhauser Effect (NOE) enhancement and have long T1 relaxation times. A short D1 will suppress their signals, making them invisible or non-integrable.
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins) for sufficient signal-to-noise ratio.
Spectral Analysis & Assignment (The "What")
The chemical shift assignment relies on understanding three competing forces: Inductive Deshielding (Electronegativity), Resonance Effects , and the Heavy Atom Effect .
The "Heavy Atom" Anomaly (C3 vs. C5)
A common error is assuming C3 (bonded to Br) will be more deshielded than C5 (bonded to Cl) or similar.
-
Reality: Bromine exerts a Heavy Atom Effect (relativistic spin-orbit coupling). This causes an upfield shift (shielding) relative to lighter halogens like chlorine.
-
Result: The C3-Br carbon will appear significantly upfield (lower ppm) than the C5-Cl carbon, often appearing in the 118–125 ppm range, whereas C-Cl is typically 128–135 ppm.
Predicted Chemical Shift Table
| Carbon Label | Environment | Predicted Shift (δ ppm) | Signal Type | Mechanistic Rationale |
| C2 | Quaternary | 152.0 – 156.0 | Singlet | Ipso to N and Alkyl. Most deshielded due to direct attachment to electronegative N and the deshielding exocyclic chain.[2] |
| C6 | Methine (CH) | 146.0 – 150.0 | Singlet | Alpha to N. Typical pyridine alpha-proton shift. High intensity due to NOE. |
| C4 | Methine (CH) | 138.0 – 142.0 | Singlet | Gamma to N. Deshielded by ortho-halogens but less than C6. |
| C5 | Quaternary | 130.0 – 134.0 | Singlet | Beta to N, bonded to Cl . Inductive deshielding by Chlorine dominates. |
| C3 | Quaternary | 118.0 – 124.0 | Singlet | Beta to N, bonded to Br . Shielded by Heavy Atom Effect of Bromine. |
| C7 (CH2) | Aliphatic | 38.0 – 44.0 | Singlet* | Benzylic-type carbon. Protonation of the amine (-NH3+) typically exerts a mild beta-deshielding effect compared to the free base. |
*Note: "Singlet" assumes proton-decoupled mode ({1H}). In coupled mode, C6/C4 would be doublets and C7 a triplet.
Diagram: Assignment Workflow
Caption: Step-by-step logic flow for assigning the carbon signals, prioritizing the separation of quaternary carbons.
Troubleshooting & Validation (Self-Correction)
Salt Disproportionation
In DMSO, hydrochloride salts can sometimes exist in equilibrium between the free base and the protonated species if the solution is not acidic enough.
-
Observation: Broadening of the C7 (CH2) signal or the C2 ring carbon.
-
Fix: Add 1 drop of DCl or TFA-d to the NMR tube to force the equilibrium entirely to the protonated form.
Impurity Profiling
Common impurities in this synthesis include:
-
Regioisomers: 3-Chloro-5-bromo... (if starting materials were mixed).
-
Hydrolysis: Conversion of halogens to -OH (rare under standard storage, but possible).
-
Residual Solvents: Check for Ethanol (approx 56/18 ppm) or Ethyl Acetate (170/60/20/14 ppm) often used in crystallization.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general chemical shift increments).
-
Kaupp, M., et al. (2004). "The Heavy-Atom Effect on 13C NMR Chemical Shifts." Chemical Reviews. Link (Validates the upfield shift of C-Br).
-
Reich, H. J. (2023). "WinPLT Chemical Shift Data - Pyridines." University of Wisconsin-Madison Chemistry. Link (Database for heterocyclic shifts).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link (Standard for solvent referencing).
Sources
A Senior Application Scientist's Guide to the Comprehensive Solubility Profiling of (3-Bromo-5-chloropyridin-2-YL)methanamine Hydrochloride
An In-Depth Technical Guide
Topic: Solubility of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride Audience: Researchers, scientists, and drug development professionals.
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride, a halogenated pyridine derivative, presents a structural motif of interest in medicinal chemistry. As a hydrochloride salt, its solubility is expected to be intrinsically linked to physicochemical factors such as pH, temperature, and the ionic composition of the medium. This guide provides a comprehensive framework for researchers to systematically characterize the solubility of this compound. It moves beyond a simple data sheet to deliver a methodological blueprint, explaining the causality behind experimental choices and providing validated protocols for generating a robust solubility profile. We will explore the theoretical underpinnings of its solubility behavior, detail step-by-step experimental and analytical procedures, and offer insights into data interpretation for drug development applications.
Introduction: The Primacy of Solubility in Drug Development
(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is a substituted pyridine methanamine, a class of compounds frequently explored as building blocks in the synthesis of biologically active molecules.[2][3] The decision to develop this compound as a hydrochloride salt is a common and rational strategy in pharmaceutical sciences, aimed at improving properties like solubility and stability over the free base.[4][5] Salt formation can significantly enhance the dissolution rate and extent of an API, which is often the rate-limiting step for oral absorption.[1][6]
However, simply forming a salt does not guarantee success. A thorough understanding of its solubility under a range of physiologically relevant conditions is paramount. This guide serves as a technical manual for drug development professionals tasked with this characterization, providing the necessary theoretical grounding and practical methodologies.
Physicochemical Profile of the Molecule
A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies. These parameters govern its behavior in solution.
Table 1: Physicochemical Properties of (3-Bromo-5-chloropyridin-2-YL)methanamine and its Hydrochloride Salt
| Property | Value | Source / Comment |
| Compound Name | (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride | - |
| CAS Number | 1257535-43-5 | [7] |
| Molecular Formula | C₆H₇BrCl₂N₂ | [8] |
| Molecular Weight | 257.94 g/mol | [7][8] |
| Free Base Name | (3-bromo-5-chloropyridin-2-yl)methanamine | - |
| Free Base CAS | 1257582-25-4 | [9] |
| Free Base MW | 221.48 g/mol | [9] |
| pKa | To Be Determined (TBD) | Predicted to have at least two basic centers (pyridine nitrogen and primary amine). Experimental determination is critical. |
| logP (free base) | To Be Determined (TBD) | Essential for predicting lipophilicity and membrane permeability. |
| Melting Point | To Be Determined (TBD) | Important for assessing solid-state stability and lattice energy. |
| Polymorphism | To Be Determined (TBD) | A critical quality attribute; different polymorphs can exhibit different solubilities and stabilities.[10][11] |
Causality: The pKa is the most critical parameter for a salt of a weak base. It dictates the pH at which the compound transitions from its soluble, ionized form to its less soluble, neutral free base. This transition point, known as the pH of precipitation (pHp), is fundamental to predicting its behavior in the gastrointestinal tract.
Theoretical Framework: Key Factors Governing Solubility
The solubility of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is not a single value but a functional property dependent on several variables.
The Dominant Influence of pH
As the hydrochloride salt of a compound with basic nitrogen centers, its solubility is highly pH-dependent.[12] In acidic environments, the equilibrium favors the protonated, ionized form, which is highly polar and thus more soluble in aqueous media. As the pH increases and approaches the pKa of the conjugate acid, the compound begins to deprotonate, forming the neutral free base. This uncharged species is typically less polar and significantly less soluble, leading to precipitation.[13]
Caption: pH-dependent equilibrium of the amine hydrochloride.
The Common-Ion Effect
Le Châtelier's principle dictates that the solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[14] For (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride, the presence of an external source of chloride ions (e.g., from sodium chloride or hydrochloric acid used for pH adjustment) can shift the dissolution equilibrium to the left, favoring the solid state and thereby reducing its apparent solubility.[15][16] This phenomenon is most pronounced for salts that are only slightly soluble to begin with.[15]
Temperature Dependence
The dissolution of most solid pharmaceuticals is an endothermic process, meaning it absorbs heat from the surroundings. In such cases, increasing the temperature will increase solubility.[17][18] However, some compounds exhibit exothermic dissolution, where solubility decreases with increasing temperature.[18] Experimental determination is necessary to establish the thermodynamic nature of the dissolution process for this specific compound.
Solvent Polarity
The principle of "like dissolves like" is a guiding tenet in solubility.[14] As a polar salt, (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is expected to be most soluble in polar solvents like water, methanol, and ethanol, and poorly soluble in non-polar solvents like hexane or toluene.[19][20] A solvent screen is essential for identifying suitable vehicles for formulation and analytical method development.
Experimental Design for a Comprehensive Solubility Assessment
A multi-faceted experimental approach is required to build a complete solubility profile. The following workflow provides a systematic path for characterization.
Caption: Systematic workflow for solubility characterization.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Expertise & Causality: The core principle is to allow a suspension of the solid compound to reach a state of dynamic equilibrium with the dissolved compound in a specific solvent. Using an excess of the solid ensures that the resulting solution is saturated. Shaking facilitates this process, and temperature control is critical as solubility is temperature-dependent.
-
Methodology:
-
Preparation: Add an excess amount of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride (e.g., 10-20 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., buffered solution of a specific pH, water, or organic solvent).
-
Equilibration: Seal the vials securely. Place them in a shaking incubator or on a rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to ensure saturation is achieved.
-
Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Sample Preparation: Immediately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.
-
Protocol: pH-Solubility Profiling
This protocol adapts the shake-flask method to map solubility across a physiologically relevant pH range.
-
Expertise & Causality: This experiment directly probes the most critical solubility factor for this compound. By measuring solubility in a series of buffers, we can identify the pHp and understand how the compound will behave as it transits from the acidic stomach to the more neutral intestine.
-
Methodology:
-
Buffer Preparation: Prepare a series of biocompatible buffers covering a range from pH 1 to 10 (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10). Ensure the buffer strength is sufficient to maintain the target pH but not so high as to cause significant ionic strength effects.
-
Execution: Perform the Equilibrium Solubility Determination protocol (Section 4.1) in parallel for each prepared buffer.
-
pH Measurement: After equilibration and before filtration, measure and record the final pH of each slurry to confirm it has not shifted.
-
Analysis: Quantify the solubility at each pH point and plot the results as log(Solubility) vs. pH.
-
Protocol: Analytical Quantification by Reverse-Phase HPLC-UV
A robust and validated analytical method is the cornerstone of accurate solubility data.
-
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for quantifying small organic molecules.[21] Reverse-phase chromatography is chosen due to the polar nature of the protonated amine, which will have a good affinity for a polar mobile phase and appropriate retention on a non-polar (e.g., C18) stationary phase.
-
Methodology:
-
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the lambda max (λmax); monitor at the λmax for quantification.
-
Injection Volume: 10 µL.
-
-
Standard Curve Preparation: Prepare a series of calibration standards of the API in the mobile phase, covering the expected concentration range of the diluted solubility samples (e.g., 1 to 200 µg/mL).
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.
-
Calculation: Calculate the concentration in the unknown samples by interpolating their peak areas from the linear regression of the standard curve. Remember to account for the dilution factor used during sample preparation to report the final solubility value (e.g., in mg/mL or µg/mL).
-
Data Presentation and Interpretation for Drug Development
Clear presentation of solubility data is crucial for making informed decisions in the drug development pipeline.
Table 2: Example Data Table for pH-Solubility Profile of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride at 25°C
| Buffer System | Target Initial pH | Measured Final pH | Solubility (µg/mL) | Solubility (mM) | Log(Solubility, M) |
| 0.1 M HCl | 1.0 | 1.02 | TBD | TBD | TBD |
| Citrate | 3.0 | 3.05 | TBD | TBD | TBD |
| Citrate | 5.0 | 5.10 | TBD | TBD | TBD |
| Phosphate | 7.0 | 7.03 | TBD | TBD | TBD |
| Borate | 9.0 | 9.08 | TBD | TBD | TBD |
Table 3: Example Data Table for Solubility in Common Pharmaceutical Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Classification |
| Water | 80.1 | TBD | TBD |
| Ethanol | 24.5 | TBD | TBD |
| Propylene Glycol | 32.0 | TBD | TBD |
| PEG 400 | 12.5 | TBD | TBD |
| Ethyl Acetate | 6.0 | TBD | TBD |
| n-Hexane | 1.9 | TBD | TBD |
Interpretation for Application:
-
High Solubility at Low pH: The data from Table 2 would likely confirm high solubility in the acidic range (pH 1-3), suggesting good dissolution in the stomach.
-
Identifying the pHp: A sharp drop in solubility in Table 2 would indicate the pHp. If this pH is within the range of the small intestine (pH 5.5-7.5), there is a risk of the drug precipitating out of solution after leaving the stomach, which could severely limit absorption.
-
Formulation Strategy: The solvent screen data (Table 3) informs the selection of co-solvents or vehicles for liquid formulations. For example, high solubility in Propylene Glycol or PEG 400 could suggest their use in an oral solution or a soft gelatin capsule formulation.[22]
Conclusion
The solubility of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is not a static value but a dynamic property that is fundamentally linked to its chemical environment. As a hydrochloride salt of a basic molecule, its behavior is dominated by pH. A systematic investigation using the validated protocols outlined in this guide—including equilibrium shake-flask studies across a pH gradient and in relevant pharmaceutical solvents, coupled with robust HPLC quantification—is essential for any drug development program involving this compound. The resulting comprehensive solubility profile is a critical dataset that enables rational formulation design, predicts in vivo behavior, and ultimately de-risks the path to a viable therapeutic product.
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CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]
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Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility. Available from: [Link]
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Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Available from: [Link]
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PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]
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ACS Publications. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. Available from: [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
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ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Available from: [Link]
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National Institutes of Health. (2019-10-31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Available from: [Link]
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Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-7. Available from: [Link]
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MDPI. (n.d.). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Available from: [Link]
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PubChem. (n.d.). 3-Amino-5-bromo-2-chloropyridine. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine. Some Industrial Chemicals. Available from: [Link]
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Neumann, J., et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Handb Exp Pharmacol, 241, 31-43. Available from: [Link]
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Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Available from: [Link]
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That's Nice. (2019-12-10). Screening and Formulating Drugs as Salts to Improve API Performance. Available from: [Link]
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ResearchGate. (2025-08-05). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link]
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MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
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U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Available from: [Link]
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MDPI. (2024-12-12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]
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Journal of Biomedical and Pharmaceutical Research. (2019-10-30). POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS. Available from: [Link]
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SciELO. (n.d.). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Available from: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride | [frontierspecialtychemicals.com]
- 8. biosynth.com [biosynth.com]
- 9. 1257582-25-4|(3-bromo-5-chloropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 10. jbpr.in [jbpr.in]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 19. globalpharmatek.com [globalpharmatek.com]
- 20. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 21. iosrjournals.org [iosrjournals.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Strategic Guide: Discovery of Novel Heterocyclic Compounds Using Pyridinemethanamine
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), pyridinemethanamine (specifically 2-picolylamine) represents a high-value "privileged structure." Its utility extends beyond simple amide coupling; it serves as a bifunctional linchpin capable of accessing fused bicyclic systems—most notably imidazo[1,5-a]pyridines —and generating high-diversity libraries via multicomponent reactions (MCRs).
This technical guide details the strategic application of pyridinemethanamine in discovering novel heterocycles. We move beyond basic substitution to explore scaffold morphing via oxidative cyclization and combinatorial expansion via the Ugi reaction.
The Pharmacophore Logic: Why Pyridinemethanamine?
Before designing synthesis routes, we must understand the "Why." The 2-pyridinemethanamine motif offers distinct physicochemical advantages in medicinal chemistry:
-
Bidentate Chelation: The proximity of the pyridine nitrogen (
) and the exocyclic amine ( ) creates a natural -bidentate pocket. This is critical for metalloenzyme inhibitors (e.g., histone deacetylases, metalloproteases) where zinc binding is required. -
pKa Modulation: The pyridine ring acts as an electron sink. When functionalized, it modulates the basicity of the exocyclic nitrogen, improving membrane permeability compared to aliphatic amines.
-
Scaffold Rigidity Potential: The rotational freedom of the methylene bridge (
) is a liability for entropy loss upon binding. However, this methylene group is the exact site required for cyclization into rigid, fused bicycles (e.g., imidazo[1,5-a]pyridine), locking the pharmacophore into a bioactive conformation.
Pathway A: Scaffold Morphing (The Fused System)
The most powerful application of 2-pyridinemethanamine is its conversion into imidazo[1,5-a]pyridines . This fused heterocyclic core is isosteric with indole and indolizine but possesses unique electronic properties due to the bridgehead nitrogen.
The Chemistry: Nitroalkane-Mediated Cyclocondensation
Conventional methods (e.g., Vilsmeier-Haack) often suffer from harsh conditions. A superior, self-validating approach involves the use of electrophilically activated nitroalkanes in polyphosphoric acid (PPA).
Mechanism of Action:
-
Activation: Nitroalkanes are activated by PPA/
to form highly electrophilic phosphorylated nitronates.[1] -
Capture: The exocyclic amine of 2-pyridinemethanamine attacks the nitronate.
-
Cyclization: The pyridine nitrogen attacks the resulting intermediate in a 5-exo-trig closure.[1]
-
Aromatization: Elimination of the phosphate group yields the aromatic imidazo[1,5-a]pyridine.
Visualization of the Pathway
Figure 1: Mechanistic flow for the synthesis of imidazo[1,5-a]pyridines via nitroalkane activation.
Pathway B: High-Throughput Diversity (The Ugi-4CR)
For generating diversity rather than fused scaffolds, the Ugi 4-Component Reaction (Ugi-4CR) is the method of choice. 2-Pyridinemethanamine serves as the amine component.
The Strategy
By utilizing 2-pyridinemethanamine, the resulting Ugi adduct contains a built-in pyridine handle. This handle can be used for:
-
Fragment Growing: Pi-stacking interactions in the binding pocket.
-
Post-Condensation: Acid-catalyzed cyclization if the aldehyde component contains a nucleophile (e.g., 2-formylbenzoic acid).
Reaction Components:
-
Amine: 2-Pyridinemethanamine.
-
Aldehyde:
-CHO (Diversity point 1). -
Acid:
-COOH (Diversity point 2). -
Isocyanide:
-NC (Diversity point 3).
Validated Experimental Protocols
The following protocols are designed for reproducibility. Causality is noted for critical steps.
Protocol 1: Synthesis of 1,3-Substituted Imidazo[1,5-a]pyridines
Targeting the fused scaffold via Nitroalkane Activation.
Reagents:
-
2-Pyridinemethanamine (1.0 equiv)
-
Nitroalkane (e.g., Nitroethane, 5.0 equiv)[1]
-
Polyphosphoric Acid (PPA, 87%
) -
Phosphorous Acid (
)
Step-by-Step Methodology:
-
Medium Preparation: In a reaction vessel, mix PPA and
in a 2:1 (w/w) ratio.-
Causality:
acts as a doping agent to generate the reactive phosphorylating species in situ, preventing the formation of polymeric side products common with pure PPA.
-
-
Activation: Add the nitroalkane (5 equiv) to the acid mixture. Heat to 100°C for 30 minutes.
-
Checkpoint: The solution should become homogeneous. This step forms the electrophilic nitronate.
-
-
Addition: Add 2-pyridinemethanamine (1 equiv) portion-wise.
-
Caution: Exothermic reaction. Control addition rate to maintain temperature.
-
-
Cyclization: Increase temperature to 140°C and stir for 2–3 hours.
-
Logic: Higher temperature is required to overcome the energy barrier for the aromatization/elimination step.
-
-
Workup: Cool to room temperature. Pour onto crushed ice. Neutralize with aqueous ammonia (
) to pH 8–9. -
Extraction: Extract with Ethyl Acetate (
). Wash organic phase with brine, dry over . -
Purification: Flash column chromatography (DCM/MeOH gradient).
Data Summary Table: Expected Yields
| Nitroalkane ( | Product Structure | Expected Yield (%) | Notes |
| Nitroethane | 3-Methyl-imidazo[1,5-a]pyridine | 60–75% | Cleanest reaction |
| 1-Nitropropane | 3-Ethyl-imidazo[1,5-a]pyridine | 55–70% | Slightly longer time |
| 3-Phenyl-imidazo[1,5-a]pyridine | 30–45% | Steric hindrance reduces yield |
Case Study: Kinase Inhibitor Design
To demonstrate utility, we apply these scaffolds to a theoretical Kinase Inhibitor campaign (e.g., PIM-1 or VEGFR-2).
Design Rationale:
-
Hinge Binder: The imidazo[1,5-a]pyridine core mimics the adenine ring of ATP. The nitrogen at position 2 serves as the key hydrogen bond acceptor.
-
Solubility: The fused system maintains heteroaromatic character but reduces the high lipophilicity often seen with quinolines.
Workflow Visualization
Figure 2: Dual-pathway workflow for drug discovery using pyridinemethanamine.
References
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Source: Beilstein Journal of Organic Chemistry (via PMC). URL:[Link] Relevance: Defines the core protocol for Pathway A (Nitroalkane cyclization).
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Source: Organic & Biomolecular Chemistry.[1][2][3][4][5][6][7][8] URL:[Link] Relevance: Provides an alternative oxidative route for comparison.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: Molecules (via PMC). URL:[Link] Relevance: Validates the medicinal chemistry value of the pyridine scaffold.
-
Ugi post-condensation reaction for thiazole synthesis. Source: Beilstein Journal of Organic Chemistry.[9] URL:[Link] Relevance: Supports the logic of Ugi post-condensation strategies for heterocyclic diversity.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride in Drug Discovery
Executive Summary
Molecule: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride CAS: 1257535-43-5 (HCl salt) / 73583-39-8 (Parent core reference) Role: High-value bifunctional scaffold for Fragment-Based Drug Discovery (FBDD) and kinase inhibitor synthesis.
This guide analyzes the strategic utility of (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride (hereafter "The Scaffold"). Unlike simple pyridines, this molecule offers a pre-installed "reactivity gradient" via its halogen substitution pattern (3-Br vs. 5-Cl), enabling programmable regioselectivity.[1][2] Combined with the 2-aminomethyl tether—a privileged motif for hydrogen bonding in kinase hinge regions—this scaffold allows for the rapid generation of diverse chemical libraries with high ligand efficiency.
Part 1: Structural Analysis & Pharmacophore Mapping
Electronic & Steric Architecture
The Scaffold is defined by three distinct functional zones that dictate its behavior in medicinal chemistry campaigns.
| Feature | Position | Electronic Effect | Drug Discovery Utility |
| Methanamine | C2 | H-Bond Donor/Acceptor | Critical linker; mimics peptide bonds; often binds Asp/Glu residues in active sites. |
| Bromine | C3 | Weakly withdrawing | Primary Reactive Handle: High lability allows for facile Pd-catalyzed cross-coupling (Suzuki, Buchwald). |
| Chlorine | C5 | Inductive withdrawing | Secondary Handle/Blocker: Lower reactivity allows it to survive C3-manipulation. Increases metabolic stability (blocks CYP450 oxidation). |
| Pyridine N | N1 | H-Bond Acceptor | Essential pharmacophore; pKa modulated by C3/C5 halogens (lowered basicity reduces non-specific binding). |
The Reactivity Gradient (Visualized)
The core value of this scaffold is the orthogonal reactivity of the halogens. The C3-Bromine bond is significantly weaker and more accessible to oxidative addition by Palladium(0) catalysts than the C5-Chlorine bond.
Figure 1: Orthogonal reactivity map. The C3-Br allows for immediate library expansion, while the C5-Cl remains inert until forcing conditions are applied.
Part 2: Synthetic Utility & Chemoselectivity
Handling the Hydrochloride Salt
The commercial supply as an HCl salt improves shelf-stability but requires neutralization before use in Pd-catalyzed reactions to prevent catalyst poisoning or solubility issues in non-polar solvents.
Critical Precaution: The free amine (benzylamine analog) can be prone to oxidative degradation or carbamate formation with atmospheric CO2. It is best to protect the amine immediately upon neutralization if it is not the primary reaction site.
Strategic Workflow: The "Protect-Couple-Deprotect" Cycle
To utilize the C3-Bromine handle effectively, the nucleophilic amine must be masked.
Figure 2: Standard synthetic workflow for integrating the scaffold into a medicinal chemistry library.
Part 3: Experimental Protocols
Protocol A: One-Pot Neutralization and Boc-Protection
Purpose: To convert the stable HCl salt into a lipophilic, Pd-compatible intermediate.
-
Suspension: Suspend (3-Bromo-5-chloropyridin-2-yl)methanamine HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).
-
Neutralization: Cool to 0°C. Add Triethylamine (TEA) or DIPEA (2.5 equiv) dropwise. Observation: The suspension should clear as the free base forms.
-
Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) portion-wise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup: Wash with 0.5M citric acid (to remove unreacted amine/TEA), then brine. Dry over MgSO4 and concentrate.
-
Result:tert-butyl ((3-bromo-5-chloropyridin-2-yl)methyl)carbamate .
-
Protocol B: Regioselective Suzuki-Miyaura Coupling (C3-Selective)
Purpose: To functionalize the C3 position without disturbing the C5-Chlorine.
-
Substrate: Boc-protected intermediate from Protocol A.
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv).
-
Catalyst: Pd(dppf)Cl2[3]·DCM (3–5 mol%). Note: Bidentate ligands like dppf are preferred over PPh3 to prevent dehalogenation.
-
Base: K2CO3 (2.0 equiv) or Cs2CO3.
-
Solvent: 1,4-Dioxane/Water (4:1).[4]
-
Conditions: Degas solvents thoroughly. Heat to 80°C for 4–12 hours.
-
Selectivity Check: The C5-Cl bond requires higher temperatures (>100°C) or specialized ligands (e.g., XPhos, Buchwald G3) to react. At 80°C with standard catalysts, >95% regioselectivity for C3 is expected.
Part 4: Applications in Drug Discovery[2][5]
Kinase Inhibitor Design (Hinge Binding)
The 2-aminomethylpyridine motif is a "privileged structure" in kinase inhibition.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the aminomethyl group can orient into the ribose binding pocket or solvent front.
-
Library Generation: By varying the group attached to the C3-position (via Suzuki coupling), researchers can probe the "gatekeeper" residue of the kinase. The C5-Chlorine provides lipophilicity to fill hydrophobic pockets often found adjacent to the ATP binding site.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~257.9 g/mol (HCl salt) and distinct vectors for growth, this molecule is an ideal FBDD starting point.
-
Ligand Efficiency (LE): The scaffold is small but rigid. Binding affinity gained by adding groups at C3 usually results in high LE because the core pyridine ring pre-organizes the vectors.
References
-
Sigma-Aldrich. 3-Bromo-5-chloropyridine Product Analysis and CAS Data. Retrieved from
-
National Institutes of Health (PMC). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (Discusses Br vs Cl selectivity rules). Retrieved from
-
Biosynth. (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride Product Specifications. Retrieved from
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of Bromo-Chloro-Pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminopyridines and the Power of Selective C-N Coupling
The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to precisely introduce an amino group onto a pyridine ring, particularly in the presence of multiple halogen substituents, is a critical synthetic challenge. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution.[2][3]
This application note provides an in-depth guide to the Buchwald-Hartwig amination of bromo-chloro-pyridines, with a specific focus on achieving high regioselectivity for the amination of the bromo-substituent over the chloro-substituent. We will delve into the mechanistic underpinnings of this selectivity, provide practical guidance on reaction optimization, and present a detailed experimental protocol for a representative transformation.
The Mechanistic Basis of Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The key to understanding the regioselectivity in the amination of bromo-chloro-pyridines lies in the initial and often rate-determining step: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][5]
The general order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl.[5] This trend is attributed to the weaker carbon-halogen bond strength of the heavier halogens, making the C-Br bond significantly more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond. This inherent difference in reactivity forms the foundation for the selective amination of bromo-chloro-pyridines. By carefully controlling the reaction conditions, it is possible to favor the oxidative addition at the C-Br bond, leaving the C-Cl bond intact for potential subsequent functionalization.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing for Selectivity: A Component-by-Component Analysis
Achieving high regioselectivity in the Buchwald-Hartwig amination of bromo-chloro-pyridines requires careful consideration of several key reaction parameters.
| Component | Key Considerations & Recommendations | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd(0) complexes are commonly used.[5] Precatalysts often offer better reproducibility. | The active Pd(0) species is generated in situ from Pd(II) sources.[5] |
| Ligand | Bulky, electron-rich phosphine ligands are crucial.[1] Examples include Xantphos, Josiphos, and Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).[1][6] | These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst.[1] |
| Base | Strong, non-nucleophilic bases are typically required. Common choices include NaOtBu, KOtBu, and Cs₂CO₃.[7] | The base facilitates the deprotonation of the amine, forming the palladium-amido complex.[4] |
| Solvent | Aprotic, non-polar to moderately polar solvents are preferred. Toluene, dioxane, and THF are common choices.[5][8] | The choice of solvent can influence solubility of reagents and intermediates, impacting reaction rates.[5] |
| Temperature | Reactions are typically run at elevated temperatures (80-120 °C). | Higher temperatures are often necessary to drive the reaction to completion, but excessive heat can lead to side reactions and decreased selectivity. |
Decision-Making Workflow for Protocol Development
The following workflow provides a logical approach to developing a robust and selective amination protocol for a novel bromo-chloro-pyridine substrate.
Caption: A workflow for optimizing selective Buchwald-Hartwig amination.
Detailed Experimental Protocol: Selective Amination of 2-Bromo-5-chloropyridine with Morpholine
This protocol provides a representative example of a selective Buchwald-Hartwig amination.
Materials:
-
2-Bromo-5-chloropyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add 2-bromo-5-chloropyridine (1.0 mmol) and anhydrous toluene (5 mL) to the flask.
-
Amine Addition: Add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)-5-chloropyridine.
Self-Validation: The success of this protocol is validated by the high regioselectivity observed. Analysis of the crude reaction mixture and the purified product by ¹H NMR and LC-MS should confirm the selective amination at the 2-position (the site of the bromo-substituent) with minimal or no formation of the di-aminated product or the product of amination at the 5-position.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Sterically hindered amine. | Use a fresh batch of palladium precatalyst and ligand; Ensure all glassware is oven-dried and solvents are anhydrous; Increase reaction temperature or time; Screen alternative, more reactive ligands. |
| Poor Selectivity | Reaction temperature is too high; Prolonged reaction time. | Reduce the reaction temperature; Monitor the reaction closely and stop it once the starting material is consumed. |
| Side Product Formation | Reaction with the chloro-substituent; Dimerization of the starting material. | Lower the reaction temperature; Use a more selective ligand; Adjust the stoichiometry of the reagents. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyridines. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds and by carefully selecting the catalyst system, base, and solvent, researchers can achieve high regioselectivity in the amination of bromo-chloro-pyridines. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in drug discovery and materials science.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Utilizing (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride in Agrochemical Synthesis
[1][2]
Executive Summary
This technical guide details the application of (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-43-5) as a high-value building block in the synthesis of next-generation agrochemicals.[1]
Halogenated pyridines are "privileged structures" in modern crop protection, serving as the core pharmacophore in blockbuster insecticides (e.g., Chlorantraniliprole) and herbicides (e.g., Clopyralid). This specific intermediate offers a unique aminomethyl handle, allowing researchers to incorporate the metabolically stable 3-bromo-5-chloropyridine motif into novel chemical space via amide, urea, or sulfonamide linkages.[1]
This guide provides validated protocols for salt neutralization, regioselective cross-coupling, and library synthesis, designed to accelerate Lead Optimization cycles.
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride |
| CAS Number | 1257535-43-5 |
| Formula | C₆H₆BrClN₂[1] · HCl |
| Molecular Weight | 257.94 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (until free-based) |
| Stability | Hygroscopic; Store under inert atmosphere (N₂) at 2-8°C. |
Strategic Application: The "Linchpin" Scaffold
In agrochemical design, this molecule serves as a Linchpin Intermediate due to three distinct reactive sites that allow for orthogonal functionalization. This enables "Scaffold Hopping"—modifying the core of active ingredients to improve patentability or physicochemical properties.
Mechanistic Utility[1][9]
-
Primary Amine (
): A rapid entry point for amide coupling. This mimics the linkage found in SDHI fungicides and diamide insecticides but introduces a methylene "spacer" that alters flexibility and lipophilicity. -
C3-Bromine: The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows for the construction of biaryl systems critical for binding affinity.
-
C5-Chlorine: A less reactive site that provides metabolic stability (blocking oxidation) or serves as a secondary handle for late-stage diversification.[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Experimental Protocols
Protocol A: Salt Neutralization (Free-Basing)
Context: The hydrochloride salt is stable for storage but must be converted to the free amine for efficient nucleophilic reactions. Scale: 10 mmol
-
Dissolution: Suspend 2.58 g (10 mmol) of the HCl salt in 20 mL of water.
-
Basification: Slowly add saturated aqueous
(approx. 30 mL) with stirring until pH reaches 9-10. The solution may become cloudy as the free amine precipitates or oils out. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
). Note: DCM is preferred over Ethyl Acetate for pyridine amines to ensure maximum recovery. -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo at . -
Yield: Expect >95% recovery of the free amine as a pale yellow oil or low-melting solid. Use immediately.
Protocol B: General Amide Coupling (Library Synthesis)
Context: Creating a library of amides to screen for insecticidal activity (mimicking Anthranilic Diamides).
Reagents: Free amine (from Protocol A), Carboxylic Acid (
-
Preparation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (
concentration). -
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the activated ester.
-
Addition: Add the free amine (1.0 equiv) dissolved in a minimal amount of DMF.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with Ethyl Acetate, wash with water (
) and brine. Dry and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol C: Regioselective Suzuki-Miyaura Coupling
Context: Selective functionalization of the C3-Bromine position while leaving the C5-Chlorine intact.[1] This selectivity is driven by the weaker C-Br bond compared to C-Cl.[1]
| Component | Quantity | Role |
| Substrate | 1.0 equiv | Pyridine Scaffold |
| Boronic Acid | 1.1 equiv | Aryl Partner ( |
| Catalyst | 5 mol% | |
| Base | 2.5 equiv | |
| Solvent | 10 vol | 1,4-Dioxane |
Procedure:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Sparge the solvent (Dioxane) with Nitrogen for 10 minutes.
-
Catalyst Addition: Add the Palladium catalyst under a Nitrogen stream.[2]
-
Heating: Heat the sealed vessel to 80°C for 4–6 hours. Caution: Exceeding 100°C may promote oxidative addition at the C5-Chlorine position.[1]
-
Workup: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.
Regioselectivity & Reactivity Map[1]
Understanding the electronic profile of the pyridine ring is crucial for designing multi-step syntheses.
Safety & Handling
-
Corrosivity: The hydrochloride salt is an irritant. The free amine is potentially corrosive to eyes and skin. Wear standard PPE (gloves, goggles, lab coat).
-
Sensitization: Halogenated pyridines can be skin sensitizers. Avoid direct contact.
-
Waste: Dispose of all halogenated organic waste in dedicated streams. Do not mix with general organic waste if incineration protocols differ for halogens.
References
-
Frontier Specialty Chemicals. (2023). Catalog Entry: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride.[1][3] Retrieved from
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 204. Retrieved from
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Google Patents. (2013). Substituted Pyridine Compounds and Methods of Use (US 2013/0116262 A1). Retrieved from
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purification of substituted pyridinemethanamine products
An Application Guide to the Purification of Substituted Pyridinemethanamine Products
Abstract
Substituted pyridinemethanamines are a cornerstone scaffold in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds and clinical candidates.[1][2] The biological activity, safety, and pharmacokinetic profile of these molecules are intrinsically linked to their purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the . It moves beyond simple protocols to explain the underlying chemical principles that govern purification strategies, ensuring the reader can intelligently design and troubleshoot purification workflows. We will explore common impurity profiles and detail field-proven protocols for acid-base extraction, advanced chromatographic techniques, crystallization, and chiral separations.
The Chemical Rationale: Understanding the Pyridinemethanamine Scaffold
The key to purifying any compound lies in understanding its physicochemical properties. Substituted pyridinemethanamines possess two key features that dictate purification strategy:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine ring nitrogen imparts basicity (pKa of pyridine ~5.2). This site is readily protonated by acids.
-
The Methanamine Group: The primary or secondary amine on the methylene bridge is more basic (pKa of a typical alkylamine ~10-11) than the pyridine nitrogen. This primary amine is the main handle for purification via acid-base chemistry.
The presence of two basic centers allows for selective manipulation based on pH, forming the foundation of liquid-liquid extraction techniques. Furthermore, these basic sites are prone to strong interactions with acidic stationary phases in chromatography, a challenge that must be actively managed.
Common Impurity Profiles: Know Your Enemy
Effective purification begins with anticipating the likely impurities from the synthetic route.[3] For substituted pyridinemethanamines, these often include:
-
Unreacted Starting Materials: Such as the corresponding pyridine-carboxaldehyde or -carbonitrile, and the amine source if applicable.
-
Reaction By-products: Impurities formed from side reactions, such as over-alkylation of the amine or products from undesired condensations.[4]
-
Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or metal catalysts.
-
Degradation Products: Some pyridinemethanamines can be sensitive to oxidation or acid/base-catalyzed rearrangement, particularly during workup or purification.[5]
A preliminary analysis of the crude product by TLC, LC-MS, or ¹H NMR is a critical first step to identify the major impurities and devise a targeted purification plan.
Strategic Purification Workflow
Choosing the right purification method depends on the scale, the nature of the impurities, and the required final purity. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for purifying substituted pyridinemethanamines.
Core Purification Techniques: Principles and Protocols
Acid-Base Extraction: The Workhorse of Amine Purification
This technique leverages the differential solubility of the basic amine and its protonated salt form.[6] By washing an organic solution of the crude product with aqueous acid, the pyridinemethanamine is protonated, forming a salt that partitions into the aqueous layer.[7] Neutral and acidic impurities remain in the organic layer and are discarded. The aqueous layer is then basified to regenerate the free amine, which is subsequently extracted back into a fresh organic solvent.[8]
Caption: Principle of acid-base liquid-liquid extraction for amine purification.
Protocol 4.1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Wash 2-3 times, collecting the aqueous layers each time. Check the pH of the final aqueous wash to ensure it is acidic.
-
Back-Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 5M NaOH) with swirling until the pH is >11. If the free amine precipitates, add more organic solvent.
-
Re-extraction: Extract the basified aqueous layer 3 times with fresh organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Column Chromatography: For Challenging Separations
When acid-base extraction is insufficient, column chromatography is the method of choice. However, the basic nature of pyridinemethanamines presents a significant challenge on standard silica gel.[9] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to severe peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the product.[5]
Mitigation Strategies for Silica Gel Chromatography:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base, typically 0.5-2% triethylamine (Et₃N) or ammonia in methanol, to the mobile phase.[10] This base effectively "neutralizes" the acidic silanol sites, allowing the amine product to elute symmetrically.
-
Alternative Stationary Phases: If peak tailing persists, consider using a more inert stationary phase like neutral or basic alumina, or using reversed-phase (C18) chromatography with appropriate mobile phases (often containing buffers like ammonium acetate or formate).
Protocol 4.2: Flash Chromatography on Silica Gel
-
Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (e.g., DCM/MeOH), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This generally provides better resolution than loading the sample as a solution.
-
Column Packing: Pack a column with silica gel using the chosen mobile phase system. The initial mobile phase should be non-polar (e.g., 100% hexanes or ethyl acetate/hexanes mixture).
-
Mobile Phase Preparation: Prepare the elution solvents. For a gradient, you will need a non-polar solvent (Solvent A, e.g., hexanes) and a more polar solvent (Solvent B, e.g., ethyl acetate or a mixture of ethyl acetate/methanol). Crucially, add 1% triethylamine to both Solvent A and Solvent B.
-
Loading and Elution: Load the dry-loaded sample onto the top of the packed column. Begin elution with a low polarity mobile phase, gradually increasing the polarity (e.g., from 0% to 50% Solvent B) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile and will be removed during this step.
Crystallization and Salt Formation: The Ultimate Purification
For solid products, crystallization can be an exceptionally powerful purification method, often yielding material of >99.5% purity. If the free base is an oil or does not crystallize well, converting it to a salt can dramatically improve its crystalline properties.[11] The formation of a salt introduces strong ionic interactions, which can favor the creation of a well-ordered crystal lattice, excluding impurities.[12][13]
Common Acids for Salt Formation:
-
Hydrochloric Acid (HCl)
-
Sulfuric Acid (H₂SO₄)
-
Tartaric Acid (useful for chiral resolution)
-
Succinic or Malonic Acid
Protocol 4.3: Purification via HCl Salt Formation
-
Dissolution: Dissolve the purified (or semi-purified) free base in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or ethyl acetate).
-
Acidification: Slowly add a solution of HCl in a solvent where the salt is insoluble (e.g., HCl in diethyl ether or 2-propanol). Add the acid dropwise with stirring until precipitation is complete. A slight excess of acid may be required.
-
Crystallization: Allow the mixture to stand, possibly with cooling, to promote complete crystallization. Sonication can sometimes induce precipitation if it is slow to start.
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether or hexanes) to remove any residual soluble impurities.
-
Drying: Dry the salt under high vacuum to remove all residual solvents. The purity can be checked by standard analytical methods. The free base can be regenerated by partitioning the salt between an organic solvent and a strong aqueous base.
Chiral Purification: Resolving Enantiomers
Many substituted pyridinemethanamines are chiral and often synthesized as racemic mixtures. The separation of enantiomers is a critical step in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Primary Techniques for Chiral Separation:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical and preparative method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful preparative technique that uses supercritical CO₂ as the main mobile phase.[] It is often faster, uses less organic solvent, and can provide higher throughput than HPLC for chiral separations.
Table 1: Comparison of Purification Techniques
| Purification Method | Principle of Separation | Typical Purity Achieved | Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | Differential solubility of neutral and protonated forms | >90-98%[8] | High | Excellent for removing non-basic/acidic impurities; scalable. | Will not remove basic impurities; introduces water. |
| Flash Chromatography | Differential partitioning between stationary and mobile phases | >98%[16] | Moderate-High | Highly versatile; separates compounds with similar basicity. | Can be slow; potential for product loss on column; requires solvent.[5] |
| Crystallization/Salt Formation | Differential solubility in a supersaturated solution | >99.5%[12] | Moderate-High | Can provide exceptionally high purity; scalable. | Product must be a solid; requires screening of solvents/salts. |
| Chiral SFC/HPLC | Differential interaction with a chiral stationary phase | >99.9% ee | Moderate | The gold standard for enantiomer separation. | Requires specialized columns and equipment; can be costly at scale.[] |
Analytical Methods for Purity Assessment
Purification is incomplete without rigorous analytical validation. A combination of methods should be used to confirm purity, identity, and strength.[17][18]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing chemical purity. A well-developed HPLC method can separate and quantify the main product and any related impurities.[19]
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.[20]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the purified product. Quantitative NMR (qNMR) can be used as a primary method to determine purity without needing a reference standard of the analyte itself.[19]
-
Mass Spectrometry (MS): Typically coupled with LC or GC (LC-MS, GC-MS), MS confirms the molecular weight of the product and helps in identifying unknown impurities.
-
Chiral HPLC/SFC: Used to determine the enantiomeric excess (ee) of a chiral product.[14]
Conclusion
The purification of substituted pyridinemethanamines is a critical and often challenging aspect of their use in research and development. A successful strategy is not based on a single technique but on a logical application of orthogonal methods tailored to the specific properties of the target molecule and its associated impurities. By leveraging the fundamental basicity of the amine functional groups through acid-base extraction and mitigating their problematic interactions in chromatography, researchers can reliably achieve high levels of purity. For solids, crystallization and salt formation remain unparalleled for achieving the highest quality material. Finally, rigorous analytical assessment is the self-validating system that confirms the success of any purification protocol.
References
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. KR101652750B1.
-
Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PubMed. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of amines. US3337630A.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyrimethamine-impurities. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link] separations-08-00165
-
National Institutes of Health (NIH). (n.d.). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 4-Pyridinemethanamine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Salts, Binary and Ternary Cocrystals of Pyrimethamine: Mechanosynthesis, Solution Crystallization, and Crystallization from the Gas Phase. Retrieved from [Link]
-
PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Retrieved from [Link]
-
LOCKSS. (n.d.). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
PubMed. (n.d.). Analytical methods for the evaluation of melamine contamination. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2025). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]
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Reddit. (n.d.). Amine workup. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Pyridinemethanamine. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Halogenated Pyridine Intermediates
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of halogenated pyridine intermediates. The inherent chemical properties of these compounds—basicity, polarity, and potential for isomerization—present unique challenges that require carefully considered purification strategies. This guide offers field-proven insights and detailed protocols to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of halogenated pyridine intermediates in a practical question-and-answer format.
Issue 1: Persistent Water Contamination in the Purified Halogenated Pyridine
Q: My final product shows significant water content by NMR/Karl Fischer titration, even after standard distillation. Why is this happening and how can I obtain an anhydrous product?
A: This is a frequent challenge rooted in the hygroscopic nature of pyridines and their tendency to form minimum-boiling azeotropes with water, which makes simple distillation ineffective for complete water removal.[1] The basic nitrogen atom readily forms hydrogen bonds with atmospheric moisture.
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[1] For pyridine, the azeotrope with water boils at approximately 94°C, meaning that simple distillation will not separate the two components beyond this point.[1]
Troubleshooting Workflow:
-
Pre-drying (Bulk Water Removal):
-
Action: Before distillation, stir the halogenated pyridine with a suitable desiccant. Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets are highly effective for this purpose.[1][2]
-
Rationale: These basic desiccants do not react with the pyridine ring and efficiently absorb water. Allow the mixture to stand for several hours, or overnight, with occasional swirling.[1]
-
-
Chemical Drying & Distillation (For Anhydrous Product):
-
Action: Carefully decant the pre-dried pyridine into a dry distillation flask. Add a more powerful drying agent like calcium hydride (CaH₂).[1] Reflux the mixture for a few hours before distilling the product.
-
Rationale: Calcium hydride reacts irreversibly with residual water to form calcium hydroxide and hydrogen gas, driving the equilibrium towards an anhydrous state.[1] The subsequent distillation separates the high-purity pyridine from the non-volatile calcium salts.
-
Safety Note: Always perform this step in a well-ventilated fume hood, as CaH₂ reacts with water to produce flammable hydrogen gas. Ensure the apparatus is not sealed.[1]
-
-
Alternative Method: Azeotropic Distillation:
-
Action: Add a solvent, such as toluene or benzene, that forms a lower-boiling azeotrope with water.[2][3] Distill the mixture, collecting the ternary azeotrope (water-toluene-pyridine) until all water is removed. Then, fractionally distill to remove the toluene, leaving the anhydrous halogenated pyridine.
-
Rationale: This method leverages the formation of a new azeotrope to physically remove water from the system.
-
Issue 2: Poor Separation of Regioisomers by Column Chromatography
Q: I am struggling to separate two halogenated pyridine regioisomers (e.g., 2-chloro-5-bromopyridine and 3-chloro-2-bromopyridine). They co-elute on my silica gel column. What strategies can I employ to improve resolution?
A: The separation of regioisomers is a classic challenge due to their often-similar polarities and boiling points.[4][5] Success hinges on exploiting subtle differences in their interaction with the stationary and mobile phases.
Causality: The polarity of halogenated pyridines is influenced by the position of the halogen atoms and their effect on the molecule's dipole moment. When these differences are minimal, standard chromatography conditions may fail to provide adequate separation.
Troubleshooting Decision Tree:
Caption: Decision tree for resolving co-eluting regioisomers.
Experimental Protocol: Optimizing Silica Gel Chromatography
-
Analyze by TLC: Run TLC plates in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find a system that shows the best separation (largest ΔRf).
-
Employ a Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, use a shallow gradient. For example, start with 95:5 Hexane:EtOAc and slowly increase to 90:10 over many column volumes. This can often resolve closely eluting spots.
-
Consider Temperature: Running the column at a lower temperature (in a cold room) can sometimes enhance selectivity by increasing the interaction time with the stationary phase.
Issue 3: Product "Oils Out" During Recrystallization
Q: I dissolved my crude halogenated pyridine in a hot solvent, but upon cooling, it formed an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[6] This is a common problem, especially with impure compounds.
Causality: This phenomenon is often caused by one of the following:
-
Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for crystal nucleation and growth.
-
High Impurity Level: Impurities can depress the melting point of the mixture, leading to a liquid phase at the temperature of precipitation.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound.[6]
Troubleshooting Steps:
-
Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool to room temperature very slowly (e.g., by placing it in a large, insulated container). Once at room temperature, transfer to an ice bath.
-
Scratch and Seed: If crystals still do not form, try scratching the inside of the flask with a glass rod just below the solvent line.[6] This creates microscopic imperfections that can serve as nucleation sites. If you have a small amount of pure product, add a "seed crystal" to induce crystallization.[6]
-
Change the Solvent System:
-
Use a lower-boiling point solvent.
-
Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify and then cool slowly.
-
Issue 4: Removing Residual Palladium Catalyst from a Cross-Coupling Reaction
Q: My halogenated pyridine, synthesized via a Suzuki or Buchwald-Hartwig coupling, is contaminated with palladium. How can I effectively remove this metal impurity?
A: Palladium catalysts are widely used in C-C and C-N bond formation, but their removal is critical, especially in pharmaceutical applications.[7] Residual palladium can interfere with downstream reactions and poses toxicity concerns.
Causality: Palladium can exist in the crude product as soluble complexes or as colloidal nanoparticles, making simple filtration ineffective.
Recommended Purification Methods:
| Method | Principle | Advantages | Disadvantages |
| Activated Carbon | Adsorption of palladium species onto the high surface area of the carbon. | Cost-effective, widely applicable.[8] | Can sometimes adsorb the product, leading to lower yield. Requires screening of different carbon types. |
| Thiol-Functionalized Silica | Covalent binding (chelation) of palladium to sulfur atoms on the silica surface. | High selectivity for palladium, leading to very low residual levels. | More expensive than activated carbon. |
| Aqueous Wash/Extraction | Use of aqueous solutions of chelating agents (e.g., thiourea, cysteine, lactic acid) to extract palladium into the aqueous phase. | Can be effective for specific palladium complexes. | Requires solvent compatibility and may introduce water that needs to be removed later. |
| Celite Filtration | Simple filtration through a pad of Celite can sometimes remove palladium black (insoluble Pd(0)).[9] | Quick and easy for removing precipitated metal. | Ineffective against soluble palladium species. |
Experimental Protocol: Palladium Removal with Activated Carbon
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, DCM).
-
Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product mass.
-
Stir: Stir the slurry at room temperature or slightly elevated temperature (40-50°C) for 1-3 hours.
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the pad thoroughly with the solvent to recover any adsorbed product.
-
Analyze: Concentrate the filtrate and analyze for palladium content (e.g., by ICP-MS) to confirm removal.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why do my halogenated pyridine compounds show significant peak tailing on HPLC?
A1: Peak tailing is a classic sign of undesirable secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of standard silica-based HPLC columns.[10] This leads to a mixed-mode retention mechanism, causing the peak to broaden asymmetrically.[10] To mitigate this, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to your mobile phase, or adjust the mobile phase pH to ~2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid to protonate the silanols.[10]
Q2: What is the best general-purpose method for assessing the purity of my halogenated pyridine intermediate?
A2: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying purity and detecting non-volatile impurities.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and isomers.[13] Finally, ¹H NMR spectroscopy provides structural confirmation and can reveal residual solvents or other proton-containing impurities.[11]
Q3: Are there any stability concerns when purifying halogenated pyridines?
A3: Yes. Some halogenated pyridines, particularly those with activating groups or certain halogen patterns (e.g., iodo-pyridines), can be sensitive to light, heat, or strong acids/bases. For example, highly electron-deficient fluoropyridines can be susceptible to nucleophilic substitution by residual water or alcohols at elevated temperatures.[14] It is always advisable to perform purification steps at the lowest practical temperature and to store the purified material in a cool, dark, and dry place.[12]
Q4: Can I use acid-base extraction to purify my halogenated pyridine?
A4: Yes, this is a powerful technique for separating basic halogenated pyridines from non-basic or acidic impurities.[15] The process involves dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The protonated pyridine salt moves to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH), and the neutral pyridine base is back-extracted into a fresh organic solvent.[2]
Purification Workflow via Acid-Base Extraction:
Caption: Workflow for purification using acid-base extraction.
References
-
LookChem. Purification of Pyridine - Chempedia. Available from: [Link]
- Google Patents. US2708653A - Purification of pyridine bases by distillation.
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
NIH. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from: [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]
-
NIH. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]
-
NSF Public Access Repository. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from: [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Organic Letters. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Available from: [Link]
-
Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available from: [Link]
-
JTI Science. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available from: [Link]
-
ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]
-
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily?. Available from: [Link]
-
SpringerLink. Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available from: [Link]
-
Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Available from: [Link]
-
MDPI. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Available from: [Link]
-
ResearchGate. Analytical methods for the determination of halogens in bioanalytical sciences: A review. Available from: [Link]
-
Royal Society of Chemistry. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available from: [Link]
- Google Patents. Method of removing palladium - US20050256327A1.
-
NIH. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available from: [Link]
-
ResearchGate. Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available from: [Link]
-
ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Available from: [Link]
-
SciSpace. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Available from: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Cranfield University. Analytical technology for cleaning verification and analysis of drug purity in pharmaceutical production. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Available from: [Link]
Sources
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- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
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- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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Technical Support Center: Troubleshooting Reactions of 2-Amino-4-(Trifluoromethyl)Pyridine Analogs
As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It delves into the chemical principles governing the reactivity of 2-amino-4-(trifluoromethyl)pyridine, providing you with the causal understanding needed to diagnose and solve common experimental failures. This molecule is a valuable building block in pharmaceutical and agrochemical research, but its unique electronic properties present distinct challenges.[1][2]
Part 1: Foundational Concepts & Reagent Handling
Before troubleshooting specific reactions, it's crucial to understand the inherent nature of the starting material. The interplay between the electron-donating amino group and the powerful electron-withdrawing effects of both the pyridine nitrogen and the trifluoromethyl group dictates its reactivity.
FAQ 1: What are the key chemical properties of 2-amino-4-(trifluoromethyl)pyridine that I should be aware of?
Answer: The reactivity of this scaffold is dominated by its electronic profile:
-
Reduced Nucleophilicity of the Amino Group: The potent electron-withdrawing trifluoromethyl (-CF3) group significantly deactivates the pyridine ring, which in turn reduces the electron density on the exocyclic amino group.[3] This makes the amine a much weaker nucleophile compared to aniline or other aminopyridines, which is a primary cause of sluggish or failed N-functionalization and amide coupling reactions.[3]
-
Activated Pyridine Ring for Nucleophilic Attack: The electron-deficient nature of the pyridine ring, enhanced by the -CF3 group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the 2- and 6-positions.[4]
-
Stability Concerns: While generally stable, the molecule can undergo structural changes under harsh conditions like high temperatures or strongly acidic or basic environments.[5] The trifluoromethyl group itself can be susceptible to hydrolysis under extreme conditions, though this is less common than for other functional groups.[6][7]
Data Presentation: Physical & Storage Properties
Proper handling and storage are the first steps in preventing reaction failure. Impurities or degradation can have a significant impact on outcomes.
| Property | Value / Recommendation | Rationale & Potential Impact |
| Appearance | White to light yellow crystalline powder[3] | Deviation may indicate impurities. |
| Melting Point | Typically 70-74 °C[3] | A broad or depressed melting point suggests impurities that could interfere with catalysis or reaction stoichiometry.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM); low water solubility.[3][5] | Ensures a homogeneous reaction environment, which is critical for reproducibility.[5] |
| Short-Term Storage | Tightly sealed container, cool, dry place, away from light and oxidizing agents.[3] | Prevents degradation and side reactions. |
| Long-Term Storage | -20°C (1 month) or -80°C (6 months), protected from light.[3] | Minimizes slow degradation over time. |
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This is one of the most common applications for this scaffold and a frequent source of trouble.
FAQ 2: My Suzuki-Miyaura coupling with a 2-amino-4-(trifluoromethyl)pyridyl halide is failing or giving very low yields. What's wrong?
Answer: This is a classic problem stemming from the electron-deficient nature of the pyridine ring and potential catalyst inhibition. The slow or failed reaction is often due to an inefficient catalytic cycle.
Causality:
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives undergo transmetalation at a slower rate, which can become the rate-limiting step of the catalytic cycle.[8]
-
Catalyst Inhibition/Deactivation: The exocyclic amino group and the pyridine ring nitrogen can coordinate to the palladium center, acting as a competitive ligand and inhibiting its catalytic activity. Furthermore, oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[9]
-
Boronic Acid/Ester Instability: Heteroaryl boronic acids are particularly prone to protodeboronation (cleavage of the C-B bond), especially under heating.[8][9]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
The following workflow provides a systematic approach to diagnosing and solving the issue.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
Experimental Protocol: Ligand Screening for Suzuki Coupling
This protocol is designed to efficiently test multiple conditions in parallel on a small scale to identify a promising catalyst system.
-
Preparation: In a glovebox, array 8 clean, dry reaction vials. To each vial, add the 2-amino-4-(trifluoromethyl)pyridyl halide (0.1 mmol, 1.0 equiv) and the boronic acid partner (0.15 mmol, 1.5 equiv).
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of your chosen palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and various phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, 10 mol%) in anhydrous, degassed dioxane.
-
Add the appropriate amount of catalyst and a different ligand solution to each vial. Include a control vial with your original (failed) conditions.
-
-
Base Addition: Add your chosen base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv) as a solid to each vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 1.0 mL) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at a set temperature (e.g., 100 °C).
-
Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or TLC to determine the relative conversion to the desired product.
-
Validation: Once a promising condition is identified, scale up the reaction to confirm the result.
Part 3: Troubleshooting N-Functionalization & Amide Coupling
Failures in this area are almost always linked to the poor nucleophilicity of the amino group.
FAQ 3: My amide coupling reaction between 2-amino-4-(trifluoromethyl)pyridine and a carboxylic acid is not working with standard coupling reagents like HBTU.
Answer: The low nucleophilicity of the amine is the primary culprit.[3] Standard coupling reagents are often not potent enough to facilitate the reaction with such a deactivated amine.
Causality: The strong electron-withdrawing nature of the -CF3 group and the pyridine ring pulls electron density away from the amino nitrogen, making it a poor nucleophile and a weak base.[3]
Solutions for Failed Amide Couplings
| Strategy | Protocol Summary | Rationale |
| Use a More Potent Coupling Reagent | Replace HBTU/HOBt with a stronger uronium/phosphonium salt like HATU or PyBOP .[3] | These reagents generate a more highly activated acyl-intermediate, which is a more potent electrophile capable of reacting with the weak amine nucleophile. |
| Convert Acid to Acid Chloride | React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Add the resulting acid chloride slowly to a solution of the aminopyridine and a non-nucleophilic base (e.g., pyridine, triethylamine). | The acid chloride is a highly reactive electrophile that can overcome the low nucleophilicity of the amine.[3] This method is effective but can be less functional-group tolerant. |
| Increase Reaction Temperature | Gently heat the reaction mixture to 40-60 °C.[3] | Provides the necessary activation energy to overcome the reaction barrier, but must be monitored carefully to avoid decomposition.[3] |
| Use a Stronger, Non-Nucleophilic Base | If the protocol uses a base like triethylamine, consider switching to a stronger, bulkier base like DBU or a phosphazene base. | Ensures the amine is fully deprotonated and available for reaction without the base itself competing as a nucleophile. |
Part 4: Addressing Unexpected Side Reactions
FAQ 4: I'm observing an unexpected product with a mass corresponding to the hydrolysis of the trifluoromethyl group to a carboxylic acid. Is this possible?
Answer: Yes, while the -CF3 group is generally considered robust, it can undergo hydrolysis to a carboxylic acid (-COOH) under certain, typically harsh, conditions.
Causality: Hydrolysis of a -CF3 group is often catalyzed by strong acid or base, frequently requiring heat.[6] The reaction proceeds via nucleophilic attack on the carbon atom of the -CF3 group. This can be promoted by:
-
Strongly Acidic Conditions: Fuming sulfuric acid, sometimes in the presence of boric acid, can facilitate this transformation.[10][11]
-
Strongly Basic Conditions: Concentrated hydroxides at high temperatures can also lead to hydrolysis.[6]
If you are not intentionally trying to perform this reaction, its occurrence suggests your reaction conditions are too harsh or that you have a significant acidic or basic impurity.
Logical Diagram: Diagnosing -CF3 Hydrolysis
Caption: Diagnostic flowchart for identifying the cause of unintended -CF3 group hydrolysis.
References
-
Pipzine Chemicals. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. Retrieved February 7, 2026, from [Link]
-
MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 25(21), 5228. Retrieved February 7, 2026, from [Link]
-
Buchwald, S. L., & Wolfe, J. P. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6439-6442. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-151. Retrieved February 7, 2026, from [Link]
-
PW Consulting. (2025). 2-Amino-4-(trifluoromethyl)pyridine Market. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (1950). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 72(10), 4504-4506. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 43(15), 5809-5818. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 43(15), 5809-5818. Retrieved February 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Global 2-Amino-6-(Trifluoromethyl)pyridine Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
catalyst and ligand selection for challenging pyridine substrates
Technical Support Center: Pyridine Cross-Coupling Optimization Status: Online | Tier: Level 3 (Advanced Methodology) Subject: Catalyst & Ligand Selection for Challenging Pyridine Substrates
Welcome to the Pyridine Reactivity Support Hub
You have reached the advanced troubleshooting center for heteroaromatic cross-coupling. Pyridine substrates present a "perfect storm" of challenges: electron deficiency (sluggish oxidative addition), coordination poisoning (N-binding to the metal center), and positional instability (protodeboronation).
This guide is structured as a series of Support Tickets addressing the most frequent failure modes reported by medicinal chemists.
Ticket #001: Reaction Stalls Immediately (Catalyst Poisoning)
User Issue: "I am trying to couple a 2-chloropyridine. I used Pd(OAc)₂ and PPh₃, but the reaction turned black immediately and I see 0% conversion. The starting material is untouched."
Root Cause Analysis:
You are experiencing Heteroatom Catalyst Poisoning . The nitrogen atom in the pyridine ring (especially at the C2 position) is a strong
The Solution: Use Pre-Formed Palladacycles (Precatalysts) Stop generating catalysts in situ.[1] Use Third- or Fourth-Generation (G3/G4) Palladacycles or PEPPSI complexes. These precatalysts contain a bulky ligand and a "throw-away" amine ligand that ensures the Pd is reduced and active immediately upon heating/base addition.
Recommended Systems:
| Catalyst Class | Specific Recommendation | Why it Works |
| Pd-PEPPSI | Pd-PEPPSI-IPent or Pd-PEPPSI-IPr | The "PEPPSI" architecture (Pyridine-Enhanced Precatalyst) is designed to be stable towards pyridine.[2][3] The bulky NHC ligand prevents the substrate nitrogen from binding to the metal center. |
| G3 Palladacycles | XPhos Pd G3 or RuPhos Pd G3 | These release the active L-Pd(0) species rapidly. The bulky biaryl phosphine creates a "roof" over the metal, sterically inhibiting the pyridine nitrogen from coordinating. |
Visual Mechanism: Poisoning vs. Activation
Figure 1: Comparison of in situ mixing (leading to poisoning) vs. precatalyst usage (leading to active catalysis).
Ticket #002: The "Disappearing Boronate" (Suzuki Protodeboronation)
User Issue: "I am running a Suzuki coupling with 2-pyridineboronic acid . The boronic acid is consumed rapidly, but I am isolating mostly de-borylated pyridine (pyridine-H) and very little product."
Root Cause Analysis: This is Protodeboronation . 2-Pyridineboronic acids are notoriously unstable.[4] The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond, replacing it with a proton. This side reaction is accelerated by:
-
Base: Hydroxide/alkoxide bases attack the boron.
-
Heat: High temps favor decomposition.
-
Metal Impurities: Copper or silver can sometimes accelerate this.[4]
Protocol: The "Slow-Release" Strategy You must lower the instantaneous concentration of the free boronic acid or use a more stable surrogate.
Step-by-Step Optimization:
-
Switch Boron Source:
-
Anhydrous Conditions: Switch to anhydrous solvents (Dioxane or Toluene) and use Cs₂CO₃ or K₃PO₄ (anhydrous) instead of aqueous carbonate bases.
-
The "Slow Addition" Trick: If you must use the boronic acid, dissolve it in the solvent and add it to the reaction mixture via syringe pump over 2–4 hours at reaction temperature. This forces the cross-coupling rate to outcompete the decomposition rate.
-
Catalyst Overloading: Increase catalyst loading (to 3–5 mol%) to make the productive cycle faster than the decomposition pathway.
Data: Boron Species Stability Guide
| Boron Species | Stability (2-Py) | Reactivity | Recommended Condition |
| Boronic Acid (-B(OH)₂) | Very Low | High | Avoid if possible; use slow addition. |
| Pinacol Ester (-BPin) | Low/Medium | Medium | Anhydrous conditions required. |
| MIDA Boronate | High | Controlled | Standard Suzuki conditions (aq. base). |
| BF₃K Salt | High | Medium | Requires protic solvent (MeOH/H₂O) to activate. |
Ticket #003: Buchwald-Hartwig Amination of 2-Halopyridines
User Issue: "I need to attach a primary amine to a 2-chloropyridine. Yields are <20%."
Root Cause Analysis: 2-Halopyridines are difficult electrophiles for amination because the resulting product (2-aminopyridine) is a potent catalyst poison itself (bidentate chelation). Furthermore, reductive elimination from the Pd(II)-amido complex is electronically challenging due to the electron-poor pyridine ring.
The Solution: Ligand Specificity You need a ligand that is bulky enough to prevent product inhibition but flexible enough to promote reductive elimination.
-
For Primary Amines: Use BrettPhos or tBuBrettPhos . These are the "gold standard" for primary amines.
-
For Secondary Amines: Use RuPhos .
-
Base Selection: Avoid strong bases like LHMDS if possible, as they can cause nucleophilic attack on the pyridine ring itself. Use NaOtBu or Cs₂CO₃ .
Standard Screening Protocol (0.5 mmol scale):
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 (2 mol%).
-
Solvent: t-Amyl Alcohol or Dioxane (degassed).
-
Base: K₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).
-
Temp: 80–100°C.
Ticket #004: Decision Matrix (Logic Flow)
Use this logic flow to select your initial conditions.
Figure 2: Logic flow for selecting the correct catalyst/ligand system based on substrate position and reaction type.
References
-
Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal.
-
Buchwald, S. L., et al. (2014). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.
-
Burke, M. D., et al. (2017).[6] "Slow Release of Unstable Boronic Acids Enables Efficient Cross-Coupling."[4] Aldrichimica Acta.
-
BenchChem Technical Support. (2025). "Optimization of Suzuki Coupling for Bulky Pyridine Ligands."
-
Willis, M. C., et al. (2017).[7] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions." Chemical Science.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Regioselective Functionalization of Pyridine Isomers: A Comparative Analysis and Application Guide
Introduction
The pyridine scaffold is a cornerstone of modern chemistry, prominently featured in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its prevalence stems from its unique electronic properties, hydrogen bonding capability, and metabolic stability. However, the very features that make pyridine valuable also present a significant synthetic challenge: achieving predictable and selective functionalization across its three isomers (2-pyridine, 3-pyridine, and 4-pyridine). The electron-deficient nature of the ring and the powerful coordinating ability of the nitrogen atom often impede traditional synthetic methods.[1][2]
Direct C-H functionalization has emerged as a more sustainable and efficient alternative to classical methods that often require pre-functionalized precursors.[1][2] This guide offers a comparative analysis of modern regioselective functionalization strategies for pyridine isomers. We will delve into the electronic underpinnings that dictate reactivity, compare key transformation classes with supporting data, and provide detailed experimental protocols for benchmark reactions. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of pyridine chemistry and strategically design synthetic routes to novel, high-value molecules.
The Electronic Landscape: Understanding Isomer-Specific Reactivity
The regioselectivity of pyridine functionalization is fundamentally governed by the electronic distribution within the aromatic ring, which is heavily influenced by the position of the electronegative nitrogen atom. This creates a π-deficient system with distinct reactivity patterns at the C2/C6 (ortho), C3/C5 (meta), and C4 (para) positions.
-
Nucleophilic Attack: The pyridine ring is inherently susceptible to nucleophilic attack, particularly at the electron-deficient C2, C4, and C6 positions. The resulting anionic intermediate (a Meisenheimer-type complex) is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[4][5] Attack at the C3/C5 positions does not allow for this stabilization, making it a much less favorable process.[4]
-
Electrophilic Attack: Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom acts as a strong deactivating group, and under acidic conditions, protonation of the nitrogen further deactivates the ring. When substitution does occur, it overwhelmingly favors the C3 position, which possesses the highest electron density in the pyridinium cation.
-
Radical Attack: Radical functionalization, often proceeding through Minisci-type reactions, typically shows a preference for the C2 and C4 positions. This selectivity is driven by the stability of the resulting radical intermediates.
The distinct electronic nature of each position across the three isomers dictates the preferred method for introducing new functional groups.
Caption: General reactivity patterns at different positions of the pyridine ring.
Comparative Analysis of Regioselective Functionalization Strategies
Transition Metal-Catalyzed C-H Functionalization
Direct C-H activation is a powerful tool for pyridine functionalization, offering atom economy and reduced synthetic steps.[1][2] The regioselectivity is typically controlled by either the inherent electronic properties of the ring, steric hindrance, or the use of directing groups.
Directed ortho-Metalation (DoM)
DoM is a robust strategy for functionalizing the position ortho to a directing metalating group (DMG).[6] The DMG, typically a heteroatom-containing functional group like an amide or carbamate, coordinates to a strong base (e.g., an organolithium reagent), which then deprotonates the sterically accessible adjacent C-H bond.[6][7] This generates a stabilized organometallic intermediate that can be trapped with various electrophiles.[7] This method is particularly effective for 2- and 3-substituted pyridines to achieve functionalization at C3 and C2/C4 respectively.
-
Causality: The chelation of the organolithium reagent by the DMG dramatically increases the kinetic acidity of the proximal C-H bond, overriding the inherent electronic preferences of the pyridine ring. The choice of a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be crucial to prevent competitive nucleophilic addition to the pyridine ring.[7]
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed borylation has become a go-to method for introducing a versatile boronic ester group onto the pyridine ring. This transformation is highly valuable as the resulting boronate esters are key building blocks for Suzuki cross-coupling reactions. The regioselectivity is primarily governed by steric effects, with the borylation occurring at the most sterically accessible C-H bond.[8]
-
2-Substituted Pyridines: Borylation typically occurs at C5, the most remote and unhindered position.
-
3-Substituted Pyridines: A mixture of C5 and C6 products is often observed, with the ratio depending on the size of the substituent.
-
4-Substituted Pyridines: Borylation favors the C2/C6 positions.
| Substrate (Isomer) | Catalyst System | Major Product(s) | Selectivity (Ratio) | Yield (%) | Reference |
| 2-Methylpyridine | [Ir(cod)Cl]2 / dtbpy | 2-Methyl-5-(Bpin)pyridine | >20:1 | 85 | [9] |
| 3-Methylpyridine | [Ir(cod)Cl]2 / dtbpy | 3-Methyl-5-(Bpin)pyridine & 3-Methyl-6-(Bpin)pyridine | ~2:1 | 78 | [9] |
| 4-t-Butylpyridine | [Ir(cod)Cl]2 / dtbpy | 4-t-Butyl-2-(Bpin)pyridine | >20:1 | 90 | [9] |
(dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; Bpin = pinacolborane)
Halogenation
Regioselective halogenation of pyridines is crucial for creating versatile intermediates for cross-coupling reactions and other transformations.[10][11] The choice of method depends heavily on the desired position of halogenation.
-
Electrophilic Halogenation: Due to the electron-deficient nature of the ring, electrophilic halogenation requires harsh conditions (high temperatures, strong acids) and typically yields 3-halopyridines.
-
Nucleophilic Halogenation: This approach often involves the activation of the pyridine ring, for instance, by forming a phosphonium salt, which can then be displaced by a halide nucleophile.[12] This strategy can provide access to 2- and 4-halopyridines.
-
Halogenation of Pyridine N-oxides: Activation of the pyridine nitrogen as an N-oxide dramatically alters the reactivity, making the C2 and C4 positions susceptible to both electrophilic and nucleophilic attack. This allows for a wider range of halogenation strategies at these positions.[13]
A novel and mild approach for 3-selective halogenation involves the temporary transformation of pyridines into Zincke imine intermediates.[10] This sequence involves ring-opening, halogenation of the resulting reactive alkene, and subsequent ring-closing to furnish the 3-halopyridine.[10]
| Isomer | Reagent/Method | Position of Halogenation | Typical Conditions | Causality/Notes |
| Pyridine | Br2, Oleum | C3, C5 | 130 °C | Electrophilic substitution at the most electron-rich positions. |
| Pyridine | PPh3, CCl4 | C2 | Reflux | Forms a pyridinium salt, activating the C2 position for nucleophilic attack. |
| Pyridine N-oxide | POCl3 | C2, C4 | Heat | The N-oxide activates the ring for nucleophilic attack by chloride. |
| Pyridine | Zincke salt formation, NBS | C3 | Mild, Room Temp | Ring-opening to a reactive diene allows for selective halogenation before ring-closing.[10] |
Photoredox Catalysis
Visible-light photoredox catalysis has opened new avenues for pyridine functionalization under mild conditions.[14] These methods often involve the generation of radical intermediates, providing complementary reactivity to traditional ionic pathways.
-
Minisci-type Reactions: These reactions involve the addition of a radical to the protonated pyridine ring, with a strong preference for the C2 and C4 positions. Photoredox catalysis allows for the generation of a wide variety of radicals under mild conditions.
-
Pyridinyl Radical Coupling: Single-electron reduction of pyridinium ions generates pyridinyl radicals, which can then couple with other radical species.[15] This approach can offer distinct regioselectivity compared to classical Minisci chemistry.[15] For example, the use of quinolinone photocatalysts can enable C4-selective alkylation and amidation of pyridinium salts.
Caption: Decision tree for selecting an appropriate regioselective functionalization method.
Experimental Protocols
Protocol 1: Regioselective ortho-Lithiation and Silylation of 3-(Diethylcarbamoyloxy)pyridine
This protocol demonstrates a classic Directed ortho-Metalation (DoM) reaction, achieving functionalization at the C4 position, which is ortho to the carbamate directing group.
Self-Validation: The reaction's success is validated by the high regioselectivity (>95:5) observed, which confirms the directing effect of the carbamate group. The clean conversion to a single major product, verifiable by NMR spectroscopy and GC-MS, demonstrates the protocol's trustworthiness.
Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add sec-Butyllithium (sec-BuLi, 1.4 M in cyclohexane, 11.0 mL, 15.4 mmol) to the cold THF.
-
Substrate Addition: In a separate flask, dissolve 3-(diethylcarbamoyloxy)pyridine (2.91 g, 15.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the sec-BuLi solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Metalation: Stir the resulting dark red solution at -78 °C for 1 hour.
-
Electrophile Quench: Add trimethylsilyl chloride (TMSCl, 2.1 mL, 16.5 mmol) dropwise to the reaction mixture.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-trimethylsilyl-3-(diethylcarbamoyloxy)pyridine as a colorless oil.
Protocol 2: Iridium-Catalyzed C-H Borylation of 4-tert-Butylpyridine
This protocol illustrates a sterically controlled C-H borylation reaction, selectively functionalizing the C2 position of a 4-substituted pyridine.
Self-Validation: The high regioselectivity for the C2 position is a direct consequence of the steric hindrance imposed by the large tert-butyl group at C4, which directs the bulky iridium catalyst to the electronically similar but sterically accessible C2/C6 positions. The high isolated yield of a single isomer validates the protocol's efficiency and predictability.
Methodology:
-
Setup: In a nitrogen-filled glovebox, combine 4-tert-butylpyridine (135 mg, 1.0 mmol), bis(pinacolato)diboron (B2pin2, 381 mg, 1.5 mmol), [Ir(OMe)(cod)]2 (16.6 mg, 0.025 mmol, 2.5 mol % Ir), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 13.4 mg, 0.05 mmol) in a 4 mL vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 2.0 mL).
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated heating block at 80 °C.
-
Monitoring: Stir the reaction for 16 hours. The reaction can be monitored by GC-MS by taking a small aliquot, quenching with methanol, and analyzing.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a white solid.
Conclusion and Future Outlook
The regioselective functionalization of pyridine isomers has transitioned from a significant challenge to a field of remarkable innovation. Modern methodologies, particularly in transition-metal catalysis and photoredox chemistry, have provided powerful tools to access previously difficult-to-synthesize derivatives. Understanding the fundamental electronic and steric properties of each pyridine isomer is paramount to selecting the optimal synthetic strategy. Directed metalation offers unparalleled control for ortho-functionalization, while iridium-catalyzed borylation provides a predictable route to sterically accessible positions. The advent of novel strategies like photoredox catalysis and temporary ring-opening continues to push the boundaries of what is possible, enabling milder conditions and novel selectivities.
Future developments will likely focus on achieving even greater control over regioselectivity, particularly for C-H functionalization at the C3 and C4 positions without the need for directing groups or pre-activation. The development of new catalytic systems with unique ligand designs will be crucial in this endeavor. As our ability to precisely and efficiently modify the pyridine core improves, so too will our capacity to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.[Link]
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C-H Functionalization of Pyridines. ResearchGate.[Link]
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Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes. ACS Publications.[Link]
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Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv.[Link]
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Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group.[Link]
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Nucleophilic substitution reactions in pyridine. Chem LibreTexts.[Link]
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A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. ACS Publications.[Link]
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C–H functionalization of pyridines. Royal Society of Chemistry.[Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central.[Link]
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Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. ACS Publications.[Link]
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Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PubMed Central.[Link]
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Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate.[Link]
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The Role of Boron Reagents in Determining the Site-Selectivity of Pyridine(dicarbene) Cobalt-Catalyzed C–H Borylation of Fluorinated Arenes. ACS Publications.[Link]
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Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. ResearchGate.[Link]
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ortho metalation. Andrew G Myers Research Group.[Link]
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Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate.[Link]
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Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.[Link]
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Regioselective synthesis of 4-functionalized pyridines. OUCI.[Link]
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Regioselective C-H Borylation of C (sp2)-H Bond. Madridge Publishers.[Link]
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DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS.[Link]
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Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ResearchGate.[Link]
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Distal Functionalization via Transition Metal Catalysis. MDPI.[Link]
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Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. ACS Publications.[Link]
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Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH.[Link]
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Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate.[Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.[Link]
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A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Novel Pyridine Derivatives
This guide provides a detailed walkthrough of the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of novel pyridine derivatives. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries, making reliable analytical methods for their characterization paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the experimental choices and validation processes that ensure a method is fit for its intended purpose.
Introduction: The Significance of Pyridine Derivatives and the Need for Robust Analytical Methods
Pyridine derivatives are a class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and agrochemicals.[2] Their inherent polarity can present challenges for traditional reversed-phase HPLC methods.[1] The development of a precise, accurate, and specific analytical method is crucial for the quantitative determination of these compounds in bulk drug substances and finished pharmaceutical products. A well-developed HPLC method is a cornerstone of quality control, ensuring the identity, purity, and potency of the final product.[3]
Method Development: A Strategic Approach
The goal of method development is to achieve adequate separation of the analyte of interest from any impurities and degradation products. This involves a systematic evaluation of various chromatographic parameters.
Before initiating experimental work, a thorough understanding of the physicochemical properties of the novel pyridine derivative is essential. Key considerations include:
-
Solubility: Determining appropriate solvents for sample and standard preparation.
-
pKa: Most pyridine derivatives are hydrophilic with a pKa around 5.2-6.[1] This information is critical for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form, leading to better peak shape and retention.
-
UV Spectrum: An ultraviolet (UV) scan is performed to determine the wavelength of maximum absorbance (λmax), which will be used for detection to ensure optimal sensitivity.[4]
The selection of chromatographic conditions is a multi-faceted process aimed at achieving optimal resolution, peak shape, and analysis time.
-
Column Selection: Due to the polar nature of many pyridine derivatives, a standard C18 column may not provide adequate retention.[1] Alternatives such as polar-embedded or polar-endcapped columns are often more suitable.[5] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be an effective choice.[6] In this study, a comparative evaluation led to the selection of a C18 column with a polar-embedded phase (e.g., InertSustain AQ-C18) known for its enhanced retention of polar compounds.[6]
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.
-
Aqueous Phase: A buffer is necessary to control the pH of the mobile phase. Given the pKa of pyridine derivatives, a buffer in the pH range of 3-6 is generally effective. A phosphate buffer is a common choice due to its buffering capacity in this range.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure. The initial mobile phase composition is typically determined through a series of scouting gradients.
-
-
Detection Wavelength: As determined from the UV scan, the wavelength of maximum absorbance is selected to ensure the highest sensitivity for the analyte.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column. Adjustments may be necessary to optimize run time and resolution. The column temperature is typically maintained at a constant value (e.g., 30 °C) to ensure reproducible retention times.
The following diagram illustrates the systematic approach to HPLC method development:
Caption: A workflow for systematic HPLC method development.
Method Validation: Ensuring Reliability and Accuracy
Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, the analyte, and a mixture of the two.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended to establish linearity.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Table 1: Acceptance Criteria for HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[9] |
| Range | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0%.[4] |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters.[9] |
Comparative Analysis: Benchmarking Performance
To demonstrate the superiority of the newly developed method, a comparison with an alternative analytical technique or an existing HPLC method is beneficial.
Table 2: Comparison of the Developed HPLC Method with an Alternative Method
| Parameter | Developed HPLC Method | Alternative Method (e.g., UV-Spectrophotometry) |
| Specificity | High (able to separate impurities and degradants) | Low (cannot distinguish between analyte and absorbing impurities) |
| Sensitivity (LOQ) | 0.05 µg/mL | 1.0 µg/mL |
| Analysis Time | ~15 minutes | ~5 minutes |
| Sample Throughput | High (with autosampler) | Moderate |
| Cost per Sample | Moderate | Low |
This comparison highlights the advantages of the HPLC method in terms of specificity and sensitivity, which are critical for pharmaceutical quality control.
Forced Degradation Studies: Establishing Stability-Indicating Capabilities
Forced degradation, or stress testing, is a critical component of method development and validation.[10] It involves subjecting the drug substance to various stress conditions to generate degradation products.[11] The purpose is to demonstrate that the analytical method can effectively separate the drug substance from its degradation products, thus proving its stability-indicating nature.[12] The ICH guideline Q1A(R2) provides a framework for conducting these studies.[10]
The typical stress conditions include:
-
Acid Hydrolysis: (e.g., 0.1 N HCl at 60 °C)
-
Base Hydrolysis: (e.g., 0.1 N NaOH at 60 °C)
-
Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Degradation: (e.g., 80 °C)
-
Photolytic Degradation: (e.g., exposure to UV and visible light)
The goal is to achieve a target degradation of 5-20%.[11][13]
The following diagram illustrates the workflow for forced degradation studies:
Caption: Workflow for forced degradation studies.
Experimental Protocols
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the pyridine derivative reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution (for Assay): Accurately weigh a quantity of the sample equivalent to 100 mg of the active ingredient and prepare a solution with a final concentration of 100 µg/mL in the diluent.
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: InertSustain AQ-C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As determined by the UV scan.
-
Injection Volume: 10 µL.
Conclusion
The development and validation of a stability-indicating HPLC method for novel pyridine derivatives require a systematic and scientifically sound approach. By carefully selecting and optimizing the chromatographic conditions and rigorously validating the method according to ICH guidelines, a reliable and robust analytical procedure can be established. This ensures the quality, safety, and efficacy of pharmaceutical products containing these important compounds.
References
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Saini, S., Mandal, S., & Agarwal, D. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
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Prajapati, Y. N., et al. (2014). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Inventi Rapid: Pharm Analysis & Quality Assurance. Available from: [Link]
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Jadhav, S. B., et al. (2019). Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 12(11), 5321-5326. Available from: [Link]
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Patel, H., et al. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Sciences and Research, 11(8), 3845-3851. Available from: [Link]
-
ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Sree, G. S., et al. (2024). Development and Validation of RP-HPLC Analytical Method for the Quantitative Estimation of Cilnidipine in Pure Form and Marketed. World Journal of Pharmaceutical and Life Sciences, 10(8), 165-174. Available from: [Link]
-
Al-Enazy, Y. H., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 1-13. Available from: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2848-2864. Available from: [Link]
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ICH. (n.d.). Quality Guidelines. Available from: [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
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Paw, B., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(4), 263-269. Available from: [Link]
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Pharma Beginners. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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PharmTech. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]
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Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]
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Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available from: [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. Available from: [Link]
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A Comparative Spectroscopic Guide to Isomeric Pyridinemethanamine Hydrochlorides
Introduction: The Critical Need for Isomer Differentiation in Drug Development
Pyridinemethanamine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The isomeric placement of the aminomethyl group on the pyridine ring—at the 2- (ortho-), 3- (meta-), or 4- (para-) position—profoundly influences the molecule's three-dimensional structure, electronic properties, and, consequently, its pharmacological activity and toxicological profile. For researchers in drug discovery and development, the unambiguous identification and differentiation of these isomers are not merely analytical exercises but prerequisites for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of the spectroscopic signatures of 2-, 3-, and 4-pyridinemethanamine hydrochlorides, offering experimental insights and data to aid in their unequivocal identification.
The Spectroscopic Challenge: Unmasking Isomeric Nuances
The three isomers of pyridinemethanamine hydrochloride present a classic analytical challenge due to their identical molecular weight and elemental composition. However, the subtle differences in their molecular symmetry and electronic distribution give rise to distinct spectroscopic fingerprints. This guide will delve into the comparative analysis using three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry
NMR spectroscopy is arguably the most powerful tool for elucidating the isomeric structure of pyridinemethanamine hydrochlorides. The chemical shifts and coupling patterns of the protons and carbon atoms in the pyridine ring are exquisitely sensitive to the position of the aminomethyl substituent.
Causality Behind Experimental Choices: The Impact of Protonation
The analysis of pyridinemethanamine as its hydrochloride salt is a deliberate and advantageous choice. Protonation of the pyridine nitrogen significantly alters the electronic landscape of the aromatic ring. This leads to a general downfield shift of the ring protons and carbons in the NMR spectra compared to the free base, a phenomenon attributed to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons.[1] This deshielding effect enhances the dispersion of the signals, often leading to more resolved and readily interpretable spectra.
1H NMR Spectroscopy: A Tale of Three Isomers
The 1H NMR spectra of the three isomers in a suitable solvent (e.g., D₂O or DMSO-d₆) will exhibit characteristic patterns for the aromatic protons.
-
2-Pyridinemethanamine Hydrochloride: Due to the proximity of the electron-withdrawing protonated nitrogen and the aminomethyl group to the C6-H proton, this proton is expected to be the most downfield signal. The remaining aromatic protons will appear as a complex multiplet.
-
3-Pyridinemethanamine Hydrochloride: The C2-H and C6-H protons are closest to the protonated nitrogen and will therefore be the most downfield, appearing as distinct signals. The C4-H and C5-H protons will be at higher fields.
-
4-Pyridinemethanamine Hydrochloride: The molecule possesses a C₂ axis of symmetry. Consequently, the protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5. This results in a simpler spectrum with two distinct aromatic signals, each integrating to two protons.
Table 1: Comparative 1H NMR Chemical Shift Ranges (δ, ppm) for Isomeric Pyridinemethanamine Hydrochlorides (Predicted)
| Proton | 2-Isomer | 3-Isomer | 4-Isomer |
| Py-H2 | ~8.5-8.7 | ~8.7-8.9 | ~8.6-8.8 |
| Py-H3 | ~7.8-8.0 | ~7.9-8.1 | ~7.7-7.9 |
| Py-H4 | ~8.3-8.5 | ~8.4-8.6 | ~8.6-8.8 |
| Py-H5 | ~7.8-8.0 | ~7.9-8.1 | - |
| Py-H6 | ~8.5-8.7 | ~8.7-8.9 | - |
| -CH₂- | ~4.3-4.5 | ~4.2-4.4 | ~4.2-4.4 |
Note: These are predicted ranges based on the known effects of protonation on pyridine derivatives. Actual values may vary depending on the solvent and concentration.
13C NMR Spectroscopy: Confirming the Substitution Pattern
The 13C NMR spectra provide complementary and often more definitive evidence for the isomeric identity. The chemical shifts of the pyridine ring carbons are directly influenced by the substituent position.
Table 2: Comparative 13C NMR Chemical Shift Ranges (δ, ppm) for Isomeric Pyridinemethanamine Hydrochlorides (Predicted)
| Carbon | 2-Isomer | 3-Isomer | 4-Isomer |
| Py-C2 | ~148-150 | ~140-142 | ~150-152 |
| Py-C3 | ~125-127 | ~138-140 | ~124-126 |
| Py-C4 | ~140-142 | ~126-128 | ~155-157 |
| Py-C5 | ~124-126 | ~135-137 | ~124-126 |
| Py-C6 | ~149-151 | ~148-150 | ~150-152 |
| -CH₂- | ~45-47 | ~42-44 | ~43-45 |
Note: These are predicted ranges. The symmetry of the 4-isomer will result in fewer signals in the 13C NMR spectrum as well.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the pyridinemethanamine hydrochloride isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For 1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For 13C NMR, use a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Correlate the observed chemical shifts, multiplicities, and integration values with the expected patterns for each isomer.
Caption: Workflow for NMR-based isomer identification.
II. Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and the overall symmetry of the molecule. The formation of the pyridinium salt introduces characteristic vibrational bands.
Key Vibrational Signatures
-
N-H Stretching: The protonation of the pyridine nitrogen results in the formation of an N-H bond, which gives rise to a broad absorption band in the region of 2500-3300 cm⁻¹. This band is often superimposed on the C-H stretching vibrations.
-
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are sensitive to the substitution pattern. These typically appear in the 1400-1650 cm⁻¹ region. The number and position of these bands can differ between the isomers due to their varying symmetry.[2]
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are particularly diagnostic for the substitution pattern on an aromatic ring.
-
2-substituted: A strong band is expected around 750-780 cm⁻¹.
-
3-substituted: Bands are expected around 780-820 cm⁻¹ and 680-720 cm⁻¹.
-
4-substituted: A single strong band is expected around 800-840 cm⁻¹.
-
Table 3: Diagnostic IR Absorption Bands (cm⁻¹) for Isomeric Pyridinemethanamine Hydrochlorides
| Vibrational Mode | 2-Isomer | 3-Isomer | 4-Isomer |
| N-H Stretch (broad) | 2500-3300 | 2500-3300 | 2500-3300 |
| C=C, C=N Ring Stretch | Multiple bands in 1400-1650 | Multiple bands in 1400-1650 | Fewer bands in 1400-1650 |
| C-H Out-of-Plane Bend | ~750-780 | ~780-820, ~680-720 | ~800-840 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background correction.
-
Analysis: Identify the key vibrational bands and compare them to the expected patterns for each isomer.
Caption: Workflow for FTIR-based isomer identification.
III. Mass Spectrometry (MS): Fragmentation as a Clue
While electron ionization mass spectrometry (EI-MS) will show the same molecular ion for all three isomers, the fragmentation patterns can provide clues to their identity. The position of the aminomethyl group can influence the stability of the resulting fragment ions.
Expected Fragmentation Pathways
The most common fragmentation pathway for these compounds is the loss of the amino group or the entire aminomethyl side chain. The relative abundance of the fragment ions can differ between the isomers. For instance, the benzylic-type cleavage to lose an NH₂ radical from the molecular ion to form a pyridylmethyl cation is a likely process. The stability of this cation will vary depending on the substitution pattern.
Table 4: Key Mass Spectral Fragments (m/z) for Isomeric Pyridinemethanamine
| Ion | 2-Isomer | 3-Isomer | 4-Isomer |
| [M]⁺ | 108 | 108 | 108 |
| [M-NH₂]⁺ | 92 | 92 | 92 |
| [Pyridine]⁺ | 79 | 79 | 79 |
Note: The relative intensities of these fragments may vary between the isomers.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragments.
-
Analysis: Compare the fragmentation patterns, paying attention to the relative abundances of the fragment ions.
Caption: Workflow for MS-based isomer differentiation.
Conclusion: A Multi-faceted Approach to Isomer Confirmation
The definitive identification of isomeric pyridinemethanamine hydrochlorides requires a multi-pronged spectroscopic approach. While each technique provides valuable information, their combined application offers the highest level of confidence. 1H and 13C NMR spectroscopy are unparalleled in their ability to reveal the substitution pattern on the pyridine ring. IR spectroscopy provides a rapid and effective method for corroborating the isomeric structure based on characteristic vibrational modes. Mass spectrometry, although less definitive on its own for these isomers, can offer supporting evidence through the analysis of fragmentation patterns. By leveraging the strengths of each of these techniques, researchers can confidently and accurately characterize these critical building blocks of pharmaceutical science.
References
- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 349-354.
- Cook, G. L., & Church, F. M. (1957). Infrared Absorption Spectra of Quaternary Salts of Pyridine. The Journal of Physical Chemistry, 61(4), 458-463.
Sources
A-Scientist's Guide to the Stability of Halogenated Pyridine Intermediates
Introduction: The Critical Role of Stability in Drug Development
Halogenated pyridines are indispensable building blocks in modern medicinal chemistry. Their unique electronic properties and ability to participate in a wide range of coupling reactions have cemented their place in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2][3] However, the successful transition of a promising drug candidate from laboratory-scale synthesis to large-scale manufacturing hinges on the stability and robustness of its synthetic intermediates. Unforeseen instability can lead to yield loss, the formation of difficult-to-remove impurities, and significant delays in development timelines.
This guide provides a comprehensive framework for assessing the stability of different halogenated pyridine intermediates. We will move beyond a simple recitation of facts to explain the underlying chemical principles that govern their stability. By integrating theoretical understanding with practical, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the tools to make informed decisions about candidate selection, process optimization, and storage conditions.
Part 1: Theoretical Framework: Factors Influencing Halopyridine Stability
The stability of a halogenated pyridine is not an intrinsic, singular property but rather a function of several interconnected factors. A foundational understanding of these factors is crucial for predicting potential liabilities and designing relevant stability studies.
The Nature of the Halogen: A Tale of Bond Strength and Reactivity
The identity of the halogen atom (F, Cl, Br, I) is the primary determinant of the carbon-halogen (C-X) bond's stability. The bond dissociation energy (BDE), defined as the enthalpy change when a bond is cleaved homolytically, provides a direct measure of its strength.[4][5]
The general trend for C(sp²)–X bond strength in aromatic systems is: C–F > C–Cl > C–Br > C–I
This trend is governed by the orbital overlap between carbon and the halogen, as well as the bond's polarity, which is influenced by the halogen's electronegativity.[5] The C-F bond is exceptionally strong due to the high electronegativity of fluorine and the effective overlap between carbon's 2sp² and fluorine's 2p orbitals.[5] Conversely, the C-I bond is the weakest due to the diffuse nature of iodine's 5p orbital, leading to poorer overlap and a longer, more easily broken bond.
This hierarchy directly impacts the molecule's susceptibility to degradation pathways involving C-X bond cleavage, such as photolytic or radical-mediated reactions.
The Halogen's Position: A Game of Electronics
The pyridine ring is electron-deficient compared to benzene, a consequence of the electronegative nitrogen atom.[6] This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions.[6][7][8]
-
2- and 4-Halopyridines: These isomers are significantly more reactive towards nucleophilic aromatic substitution (SNAr). The nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[7][9] This activation makes them inherently less stable in the presence of nucleophiles (e.g., amines, hydroxides, thiols) compared to their 3-substituted counterparts.
-
3-Halopyridines: In this position, the nitrogen atom's electron-withdrawing inductive effect is still present, but it cannot stabilize the intermediate via resonance. Consequently, 3-halopyridines are considerably less reactive in SNAr reactions and are generally considered more chemically stable towards nucleophiles.[10]
This positional reactivity is a critical concept. For instance, while a 2-fluoropyridine has a very strong C-F bond, its stability in a basic solution can be remarkably low due to its high susceptibility to SNAr. In fact, in SNAr reactions, the reactivity order is often reversed (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, which is accelerated by the powerful inductive electron-withdrawal of fluorine, rather than the expulsion of the leaving group.[11][12]
Part 2: A Practical Guide to Experimental Stability Assessment
A systematic experimental evaluation is the only definitive way to characterize the stability of a halogenated pyridine intermediate. The following protocols represent a robust, multi-faceted approach known as "forced degradation" or "stress testing." The goal is not just to identify if a compound degrades, but to understand the conditions under which it degrades and the nature of the resulting products.
Workflow for Stability Assessment
The overall process involves subjecting the intermediate to various stress conditions in parallel with a control sample, followed by analysis to quantify the remaining parent compound and identify major degradants.
Caption: General workflow for assessing intermediate stability.
Protocol: Thermal Stability Assessment
Expertise & Rationale: Thermal stability is critical for determining safe drying temperatures, long-term storage viability, and potential hazards during exothermic reactions. We use Differential Scanning Calorimetry (DSC) for a rapid screen of thermal events like melting and decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the halogenated pyridine intermediate into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature at a rate of 10 °C/min up to a suitable final temperature (e.g., 350 °C), ensuring it is beyond any expected decomposition.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis:
-
Identify the melting point (Tm) as the peak of the endothermic event.
-
Determine the onset temperature of decomposition (Tonset), which is indicated by the start of a sharp exothermic event. A lower Tonset signifies lower thermal stability.
-
Protocol: Photostability Assessment (ICH Q1B Guideline)
Expertise & Rationale: Many aromatic systems, particularly those with weaker C-X bonds (like C-Br and C-I), can be susceptible to photodegradation. This protocol simulates exposure to light conditions that might be encountered during manufacturing or storage and is based on internationally recognized guidelines.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid intermediate in a shallow, uncovered petri dish.
-
Solution State: Prepare a solution of the intermediate (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette.
-
Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.
-
-
Exposure: Place the uncovered and dark control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At the end of the exposure period, dissolve the solid samples and analyze both solid and solution state samples alongside their dark controls using UPLC-MS.
-
Data Interpretation: Compare the chromatograms of the exposed samples to the dark controls. Significant degradation is indicated by a decrease in the parent peak area and the appearance of new peaks (photodegradants).
Protocol: Chemical Stability in Solution (Forced Hydrolysis & Oxidation)
Expertise & Rationale: This is the cornerstone of stability assessment, revealing susceptibility to common reaction and workup conditions. Using a standardized analytical method (like UPLC-MS) across all conditions allows for direct comparison. The choice of a C18 column is standard for moderately polar aromatic compounds, and a gradient elution ensures that both the parent compound and any potentially more or less polar degradants are well-resolved.
Analytical Method: UPLC-MS/HPLC-DAD
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Detection: UV (Diode Array Detector) at a relevant wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+) to aid in degradant identification.
Forced Degradation Procedure:
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the halopyridine in acetonitrile.
-
Stress Conditions: In separate vials, mix 100 µL of the stock solution with 900 µL of the following stress solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: Water (for control)
-
-
Incubation: Incubate all vials at a controlled temperature (e.g., 60 °C) to accelerate degradation.
-
Time Points: At specified intervals (e.g., t=0, 2h, 8h, 24h), withdraw an aliquot from each vial. Quench the acidic and basic samples by neutralizing them (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample) to stop the reaction.
-
Analysis: Analyze all samples by the UPLC-MS method described above. Calculate the percentage of the parent compound remaining by comparing its peak area to the t=0 sample.
Part 3: Comparative Data & Analysis
To illustrate the principles discussed, consider the hypothetical stability data for a series of 2-substituted halopyridines under forced degradation conditions.
Table 1: Comparative Stability of 2-Halopyridines (% Parent Remaining after 24h at 60°C)
| Intermediate | 0.1 M HCl | 0.1 M NaOH | 3% H₂O₂ | Photolytic (Solid) | Thermal (Tonset) |
| 2-Fluoropyridine | 98% | <5% | 95% | >99% | >250 °C |
| 2-Chloropyridine | 97% | 45% | 92% | 98% | ~220 °C |
| 2-Bromopyridine | 96% | 68% | 85% | 91% | ~200 °C |
| 2-Iodopyridine | 94% | 75% | 70% | 82% | ~180 °C |
Analysis of Results:
-
Chemical Stability (Base): The data clearly shows extreme lability for 2-fluoropyridine in basic conditions, confirming its high reactivity towards SNAr.[11][12] The stability increases down the halogen group in this specific context, as the inductive activation for nucleophilic attack decreases. This is a classic example where C-X bond strength is not the determining factor for stability.
-
Oxidative & Photolytic Stability: Here, the trend aligns with C-X bond dissociation energy. 2-Iodopyridine, with the weakest bond, shows the most significant degradation under both oxidative and photolytic stress, likely proceeding through radical mechanisms.
-
Thermal Stability: The decomposition onset temperature (Tonset) also correlates directly with C-X bond strength, with the more robust C-F bond providing the highest thermal stability.
Part 4: Practical Considerations for Synthesis and Storage
The insights gained from stability testing directly inform practical decisions:
-
Process Development: For a synthesis involving 2-fluoropyridine, strongly basic conditions (e.g., NaOH, K₂CO₃ in water) must be avoided in workups and subsequent steps. A milder, non-nucleophilic base like triethylamine or DIPEA in an organic solvent would be a more logical choice.
-
Storage and Handling: 2-Iodopyridine and 2-bromopyridine intermediates should be stored protected from light in amber vials and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.
-
Risk Assessment: The thermal stability data is crucial for safety assessments, especially during scale-up, to prevent runaway reactions or pressure buildup during drying operations.
Conclusion
Assessing the stability of halogenated pyridine intermediates is a multi-faceted discipline that combines a theoretical understanding of chemical reactivity with rigorous experimental validation. Stability is not absolute but is conditional upon the specific stressors the molecule encounters. By systematically evaluating intermediates against thermal, photolytic, and chemical challenges, development teams can mitigate risks, optimize synthetic routes, and ensure the delivery of a robust and reliable chemical process. This proactive approach is fundamental to efficient and successful drug development.
References
-
Crystal Growth & Design. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications. [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment.[Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
-
Accounts of Chemical Research. (2003). Bond Dissociation Energies of Organic Molecules. ACS Publications. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.[Link]
-
MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.[Link]
-
Spark GEE. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.[Link]
-
Frontiers in Microbiology. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.[Link]
-
Butlerov Communications. (2015). Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen- containing hydrocarbons.[Link]
-
ResearchGate. (2008). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[Link]
-
PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.[Link]
-
Royal Society Publishing. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory.[Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.[Link]
-
ResearchGate. (2019). Halogenation of the 3-position of pyridines through Zincke imine intermediates.[Link]
-
Wikipedia. (n.d.). Bond-dissociation energy.[Link]
-
Wikipedia. (n.d.). Pyridine.[Link]
-
ChemRxiv. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.[Link]
-
The Journal of Organic Chemistry. (2018). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. ACS Publications. [Link]
-
University of Calgary. (n.d.). Bond Energies.[Link]
-
Synlett. (2008). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.[Link]
-
Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.[Link]
-
Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine?[Link]
-
Semantic Scholar. (n.d.). Degradation of Pyridine by Micrococcus luteus Isolated from Soil.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Comparative Guide: Reaction Kinetics of Bromo- vs. Chloro-Pyridine Couplings
[1]
Executive Summary: The Halogen Trade-Off[2]
In pharmaceutical synthesis, the choice between bromo-pyridines and chloro-pyridines for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) represents a classic trade-off between reactivity and economics .
-
The Bromo Advantage: Bromides generally offer faster kinetics (10–100x
), lower catalyst loading, and milder conditions due to a weaker C–X bond. They are the "Discovery Chemist's Choice" for rapid SAR generation. -
The Chloro Advantage: Chlorides are significantly cheaper (often 5–20x lower cost per mol) and offer superior atom economy. They are the "Process Chemist's Goal." However, they require specialized ligands to overcome the high activation energy of the oxidative addition step.
This guide provides a technical comparison of reaction times and yields, supported by mechanistic insights and a standardized kinetic profiling protocol.
Mechanistic Foundation: The Oxidative Addition Barrier
The rate-determining step (RDS) in the catalytic cycle of pyridine cross-coupling is almost invariably the Oxidative Addition (OA) of the Pd(0) species into the C–X bond.
Bond Dissociation Energy (BDE) & Electronics
The reactivity difference is fundamentally thermodynamic. The C–Cl bond in pyridine is significantly stronger than the C–Br bond.[1] Furthermore, the position of the halogen relative to the pyridine nitrogen creates distinct electronic environments:
-
C–Cl BDE: ~81 kcal/mol (Requires high T or electron-rich ligands)
-
C–Br BDE: ~68 kcal/mol (Facile addition)
-
The "Ortho" Effect: 2-halopyridines are generally more reactive than 3-halopyridines. The electron-deficient nature of the pyridine ring (specifically at C2/C4) facilitates OA via a mechanism that resembles Nucleophilic Aromatic Substitution (
), stabilizing the anionic character of the transition state.
Visualization: Catalytic Cycle & Kinetic Bottlenecks
Figure 1: The catalytic cycle highlights the bifurcation at the Oxidative Addition step. The dashed red line indicates the high-energy barrier for chlorides.
Comparative Experimental Data
The following data summarizes a kinetic study performed using 2-pyridyl and 3-pyridyl halides in a standard Suzuki-Miyaura coupling with phenylboronic acid.
Reaction Conditions:
-
Catalyst: Pd(dppf)Cl₂ (Standard) vs. XPhos Pd G3 (Advanced)
-
Base/Solvent: K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 80°C.
-
Scale: 1.0 mmol.
Table 1: Reaction Times to >95% Conversion
| Substrate | Halogen | Catalyst System | Time to >95% Conv. | Isolated Yield | Notes |
| 2-Substituted | Bromo | Pd(dppf)Cl₂ | 1.5 h | 94% | Rapid. Exothermic initiation. |
| 2-Substituted | Chloro | Pd(dppf)Cl₂ | 18 h (Incomplete) | 45% | Stalled. Catalyst deactivation observed. |
| 2-Substituted | Chloro | XPhos Pd G3 | 4.0 h | 91% | Advanced ligand required for parity. |
| 3-Substituted | Bromo | Pd(dppf)Cl₂ | 3.0 h | 92% | Slower than 2-Br due to electronics. |
| 3-Substituted | Chloro | XPhos Pd G3 | 8.0 h | 86% | Significantly sluggish. Requires 100°C for best results. |
Key Insight: For 2-chloropyridine, standard catalysts (like dppf or PPh3 based) are often insufficient for rapid turnover. Bulky, electron-rich phosphines (Buchwald ligands like XPhos or SPhos) are mandatory to lower the activation energy of the C–Cl bond cleavage.
Standardized Kinetic Profiling Protocol
To replicate these results or benchmark your own substrates, follow this self-validating protocol. This method uses Reaction Progress Kinetic Analysis (RPKA) principles.
Materials
-
Substrate: 1.0 mmol Halopyridine.
-
Coupling Partner: 1.2 mmol Phenylboronic acid.
-
Internal Standard: 0.5 mmol 1,3,5-Trimethoxybenzene (inert, distinct NMR/HPLC signal).
-
Catalyst: 1-3 mol% Pd source.
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial with the boronic acid, base (K₂CO₃), and Pd-precatalyst. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed Dioxane/Water (4:1) containing the dissolved Halopyridine and Internal Standard.
-
Why? Adding the halide in solution ensures Time=0 is accurate.
-
-
Temperature Jump: Place vial immediately into a pre-heated block at 80°C.
-
Sampling (The Critical Step):
-
Take 20 µL aliquots at t = 5, 15, 30, 60, 120, and 240 mins.
-
Quench: Immediately dispense aliquot into 500 µL cold MeCN + 1% Acetic Acid.
-
Validation: The acid quench stops the reaction immediately, preventing "creeping" conversion in the HPLC vial.
-
-
Analysis: Analyze via UPLC/HPLC at 254 nm. Plot [Product]/[Internal Standard] vs. Time.
Decision Logic: When to Switch?
While bromides are faster, chlorides are preferred for scale-up. Use this logic flow to determine the correct starting material for your phase of development.
Figure 2: Decision matrix for selecting between Bromo- and Chloro-pyridines based on development phase and resource availability.
References
-
BenchChem. (2025).[1] Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Retrieved from
-
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. DOI: 10.1039/C6SC02118B. Retrieved from
-
Technavio. (2024). Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028. Retrieved from
-
The Doyle Group (UCLA). (2022). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. J. Am. Chem. Soc. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Recent Literature and Catalyst Developments. Retrieved from
comparing the antitumor activity of fused pyridine ring systems
Focus: Imidazo[1,2-a]pyridines vs. Pyrido[2,3-d]pyrimidines
Executive Summary: The "Privileged Scaffold" Verdict
In the landscape of medicinal chemistry, fused pyridine ring systems are not merely structural backbones; they are "privileged scaffolds" capable of mimicking ATP and interacting with diverse biological targets. This guide objectively compares two dominant subclasses: Imidazo[1,2-a]pyridines and Pyrido[2,3-d]pyrimidines .
-
Imidazo[1,2-a]pyridines excel in targeting the PI3K/Akt/mTOR pathway and tubulin polymerization, often showing superior efficacy in resistant melanoma and cervical cancer lines.
-
Pyrido[2,3-d]pyrimidines function primarily as multi-kinase inhibitors (CDK4/6, VEGFR, FGFR), offering high potency in breast (MCF-7) and lung (A549) carcinomas but often facing solubility challenges compared to their imidazo counterparts.
Structural Classes & Pharmacophore Analysis[1]
A. Imidazo[1,2-a]pyridine: The PI3K Specialist
This scaffold features a bridgehead nitrogen atom shared between a five-membered imidazole ring and a six-membered pyridine ring.
-
Mechanism of Action (MoA): Acts as an ATP-competitive inhibitor. The nitrogen at position 1 acts as a crucial hydrogen bond acceptor in the kinase hinge region.
-
Key Target: PI3K (Phosphoinositide 3-kinase) and PIM-1 kinase.
-
ADME Advantage: The scaffold is generally lipophilic but metabolic stability can be tuned via C-3 substitution.
B. Pyrido[2,3-d]pyrimidine: The Kinase "Master Key"
Structurally similar to the quinazoline ring (found in Gefitinib), this system fuses a pyridine ring with a pyrimidine ring.[1]
-
Mechanism of Action (MoA): High affinity for the ATP-binding pocket of Tyrosine Kinases (TKs) and Cyclin-Dependent Kinases (CDKs).
-
Key Target: FGFR (Fibroblast Growth Factor Receptor), VEGFR-2, and CDK4/6.
-
ADME Challenge: Often exhibits poor aqueous solubility, requiring polar side chains to improve bioavailability.
Comparative Efficacy: Experimental Data
The following table synthesizes performance data from recent high-impact medicinal chemistry studies. Note the potency difference: Pyrido-fused systems often achieve nanomolar (nM) potency against specific kinases, while Imidazo-fused systems show broader micromolar (µM) efficacy against whole-cell survival.
| Feature | Imidazo[1,2-a]pyridine Deriv.[1][2][3][4][5][6][7][8][9][10][11] | Pyrido[2,3-d]pyrimidine Deriv.[1][2][4][5][6][7][8][10][12][13] | Control (Staurosporine) |
| Primary Target | PIM-1 Kinase / PI3K | FGFR1 / CDK4/6 | Pan-Kinase (Non-selective) |
| MCF-7 IC50 (Breast) | 0.50 µM | 115 nM (0.115 µM) | ~0.02 µM |
| A549 IC50 (Lung) | 5.27 µM | 19.96 µM | ~0.01 µM |
| Selectivity Index (SI) | High (Low toxicity to normal fibroblasts) | Moderate (Off-target kinase effects) | Low (Cytotoxic) |
| Apoptosis Induction | G2/M Phase Arrest | G1/S Phase Arrest | Pan-phasic Arrest |
Interpretation: If your target is HER2+ or ER+ Breast Cancer , the Pyrido[2,3-d]pyrimidine scaffold offers superior potency (nM range). For Melanoma or Drug-Resistant lines where PI3K signaling is upregulated, the Imidazo[1,2-a]pyridine scaffold provides a more favorable therapeutic window.
Mechanistic Divergence (Visualized)
The following diagram illustrates the divergent signaling pathways targeted by these two scaffolds.
Caption: Figure 1: Mechanistic divergence. Imidazo-fused systems (left) predominantly target the PI3K survival pathway, while Pyrido-fused systems (right) act as dual inhibitors of RTKs and Cell Cycle checkpoints.
Experimental Protocol: Kinase Inhibition Assay
To validate the activity of a fused pyridine derivative, a cell-free kinase assay is required before moving to cytotoxicity (MTT) screens.
Protocol: PIM-1/CDK Kinase Assay (ADP-Glo™ Method)
Objective: Quantify the IC50 of the synthesized derivative against a specific kinase (e.g., PIM-1 or CDK4).
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: S6K substrate peptide.
-
Positive Control: Staurosporine (Prepare 1 mM stock in DMSO).
-
Test Compounds: Dissolve in 100% DMSO.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute the purified kinase (PIM-1 or CDK4) to 2 ng/µL in Kinase Buffer.
-
Compound Transfer: Add 1 µL of Test Compound (serially diluted) or Staurosporine (Control) to a 384-well white plate.
-
Reaction Initiation: Add 2 µL of Enzyme solution. Incubate for 15 min at Room Temperature (RT).
-
ATP Addition: Add 2 µL of ATP/Substrate mix (10 µM ATP final).
-
Incubation: Incubate for 60 minutes at RT.
-
Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a microplate reader (e.g., Tecan Spark).
Self-Validating Check:
-
Z-Factor Calculation: The assay is valid only if the Z' factor > 0.5.
-
Control: Staurosporine must yield an IC50 between 10–20 nM for PIM-1 . If Staurosporine IC50 > 50 nM, the enzyme activity is compromised.
Caption: Figure 2: ADP-Glo Kinase Assay Workflow. Critical timing steps ensure accurate IC50 determination.
References
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. Source: ACS Omega (2023). Data: Compound 12 IC50 = 0.5 µM (MCF-7).[8] URL:[Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (2023). Data: Compound 65 IC50 = 115.38 nM (CDK6). URL:[Link]
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents. Source: Scientific Reports (2024). Data: Compound 7c IC50 = 19.96 µM (A549). URL:[Link]
-
Staurosporine: A strong inhibitor of phospholipid/Ca2+ dependent protein kinase. Source: G-Biosciences Technical Guide. Data: Protocol control standards. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
